2-Hydrazinyl-5-methoxypyridine (CAS 741287-82-1): Synthetic Utility and Technical Profile
[1] Executive Summary 2-Hydrazinyl-5-methoxypyridine (CAS 741287-82-1) is a specialized heterocyclic building block widely utilized in the synthesis of fused pyridine systems.[1][2][3] Its core utility lies in its bifunc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Hydrazinyl-5-methoxypyridine (CAS 741287-82-1) is a specialized heterocyclic building block widely utilized in the synthesis of fused pyridine systems.[1][2][3] Its core utility lies in its bifunctional hydrazine moiety, which serves as a dinucleophile for cyclization reactions. This compound is a critical intermediate in the discovery of kinase inhibitors (e.g., c-Met, VEGFR) and other bioactive small molecules, enabling the rapid construction of [1,2,4]triazolo[4,3-a]pyridine and pyrazolopyridine scaffolds.
This guide details the physicochemical properties, validated synthesis protocols, and reaction mechanisms governing the utility of this compound in high-value medicinal chemistry.
Off-white to pale yellow solid (typically supplied as free base or HCl salt)
Solubility
Soluble in DMSO, Methanol, Ethanol; slightly soluble in water
Storage Conditions
-20°C (Freezer) ; Store under inert atmosphere (Argon/Nitrogen).[4] Air and light sensitive.
Reactivity Class
1,2-Bis-nucleophile; Hydrazine derivative
Synthesis & Manufacturing Protocol
The industrial and laboratory-scale synthesis of 2-hydrazinyl-5-methoxypyridine relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring at the 2-position, activated by the ring nitrogen, allows for the displacement of a halogen leaving group by hydrazine.
Protocol: SNAr Displacement of 2-Chloro-5-methoxypyridine
Reagents:
Substrate: 2-Chloro-5-methoxypyridine (CAS 10177-24-9 or similar precursor)[5]
Reagent: Hydrazine hydrate (N₂H₄·H₂O, 64-80% or neat)
Solvent: Ethanol (EtOH) or neat (if excess hydrazine is used as solvent)
Step-by-Step Methodology:
Setup: Charge a round-bottom flask with 2-chloro-5-methoxypyridine (1.0 equiv).
Addition: Add Ethanol (5-10 volumes) followed by Hydrazine Hydrate (5.0 - 10.0 equiv).
Note: Excess hydrazine is critical to prevent the formation of the symmetrical dimer (bis-pyridyl hydrazine).
Reaction: Heat the mixture to reflux (approx. 80-100°C) under an inert nitrogen atmosphere for 4–12 hours. Monitor conversion by TLC or LC-MS (Target M+H: 140.1).
Workup:
Cool the reaction mixture to room temperature.
Concentrate in vacuo to remove ethanol and excess hydrazine.
Purification: The residue is often recrystallized from ethanol/ether or purified via flash column chromatography (DCM/MeOH) if high purity is required.
Salt Formation (Optional): To improve stability, the product can be converted to the hydrochloride salt by treating the ethanolic solution with HCl in dioxane/ether.
Reaction Mechanism: SNAr Pathway
The formation of the product proceeds via an addition-elimination mechanism. The hydrazine nucleophile attacks the electrophilic C-2 position, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride ion.
Figure 1: SNAr mechanism illustrating the displacement of chloride by hydrazine at the activated C-2 position of the pyridine ring.
Synthetic Utility & Applications
The primary value of 2-hydrazinyl-5-methoxypyridine is its role as a precursor for fused heterocycles. The hydrazine tail provides two nucleophilic nitrogens (N-alpha and N-beta), allowing for condensation with various electrophiles to close a second ring onto the pyridine core.
Key Transformations
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines:
Reagent: Carboxylic acids (R-COOH), Orthoesters (RC(OR')₃), or Aldehydes (followed by oxidation).
Mechanism: Condensation followed by dehydration.
Application: This scaffold is isosteric with quinoline and is a privileged structure in GABA-A receptor ligands and p38 MAP kinase inhibitors.
Synthesis of Pyrazolo[3,4-b]pyridines (via Hydrazone):
Warning: Hydrazine derivatives are potentially toxic, carcinogenic, and skin sensitizers. Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a functioning fume hood.
Storage: The free base is prone to oxidation (turning dark brown/black) upon exposure to air.
Requirement: Store at -20°C in a sealed container under an inert atmosphere (Argon or Nitrogen) .
Instability: Avoid contact with strong oxidizing agents. The compound may decompose violently if heated in a closed system without solvent.
Disposal: Quench excess hydrazine residues with dilute hypochlorite (bleach) solution carefully before disposal into hazardous waste streams designated for toxic organics.
References
BLD Pharm. (2025). Product Data Sheet: 2-Hydrazinyl-5-methoxypyridine (CAS 741287-82-1).[1][2][3][7] Retrieved from
Enamine Store. (2025).[6][8][9] Building Block Profile: 2-hydrazinyl-5-methoxypyridine. Retrieved from
ChemicalBook. (2025).[6][8][9] Reaction of 2-chloropyridines with hydrazine hydrate. Retrieved from
National Institutes of Health (NIH). (2013). Hydrazines as versatile chemical biology probes. PMC Article. Retrieved from
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines. Retrieved from
An In-depth Technical Guide to (5-Methoxypyridin-2-yl)hydrazine: Synthesis, Properties, and Safe Handling
Section 1: Introduction and Strategic Importance (5-Methoxypyridin-2-yl)hydrazine is a substituted pyridylhydrazine that has emerged as a crucial heterocyclic building block in modern medicinal chemistry. Its strategic v...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: Introduction and Strategic Importance
(5-Methoxypyridin-2-yl)hydrazine is a substituted pyridylhydrazine that has emerged as a crucial heterocyclic building block in modern medicinal chemistry. Its strategic value lies in the combination of a nucleophilic hydrazine moiety and an electron-rich pyridine ring, a privileged scaffold in drug discovery. This arrangement allows for the facile construction of complex molecular architectures, particularly those targeting protein kinases.
Aberrant kinase signaling is a hallmark of numerous cancers and other proliferative diseases, making kinase inhibitors a cornerstone of targeted therapy[1]. Molecules containing pyridyl or pyrimidinyl motifs are frequently employed as "hinge-binders," forming critical hydrogen bonds with the kinase protein backbone[2][3][4]. (5-Methoxypyridin-2-yl)hydrazine serves as a versatile precursor for creating these motifs, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth overview of its chemical data, a robust synthesis protocol, reactivity profile, and a comprehensive analysis of its safety and handling requirements for researchers and drug development professionals.
Section 2: Physicochemical and Spectroscopic Data
Precise characterization is fundamental to the effective use of any chemical intermediate. While comprehensive experimental data for (5-Methoxypyridin-2-yl)hydrazine is not fully consolidated in the public domain, the following information has been compiled from supplier data and analysis of structurally related analogs.
Table 1: Physicochemical Properties of (5-Methoxypyridin-2-yl)hydrazine and its Hydrochloride Salt
No definitive, published NMR spectrum for (5-Methoxypyridin-2-yl)hydrazine was identified during the literature review. However, a predicted ¹H NMR spectrum can be extrapolated from analogs such as 2-hydrazinopyridine[8] and 2-amino-5-methylpyridine[9].
¹H NMR (Predicted, in CDCl₃):
Aromatic Protons: Three signals are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at C6 (ortho to the methoxy group) would likely appear as a doublet around δ 6.6-6.8 ppm. The proton at C4 (meta to both substituents) would be a doublet of doublets around δ 7.3-7.5 ppm. The proton at C3 (ortho to the hydrazine group) would be a doublet around δ 7.8-8.0 ppm.
Methoxy Protons: A sharp singlet corresponding to the -OCH₃ group is expected around δ 3.8-3.9 ppm.
Hydrazine Protons: The -NH and -NH₂ protons will appear as broad singlets, and their chemical shift will be highly dependent on solvent and concentration. They are expected in the range of δ 4.0-6.0 ppm.
Section 3: Synthesis Methodology
The most direct and industrially relevant synthesis of (5-Methoxypyridin-2-yl)hydrazine proceeds via nucleophilic aromatic substitution (SNAAr) of a corresponding halo-pyridine with hydrazine hydrate. The 2-position of the pyridine ring is activated towards nucleophilic attack, and the reaction is typically driven by heating.
Causality of Experimental Design
The chosen starting material is 2-chloro-5-methoxypyridine , a commercially available and reactive electrophile[10]. Hydrazine hydrate is used in excess to serve as both the nucleophile and, to some extent, a base to neutralize the HCl byproduct, driving the reaction to completion. A high-boiling polar solvent such as n-butanol or N,N-dimethylformamide (DMF) is selected to ensure all reagents remain in solution and to allow the reaction to be heated to a sufficient temperature (100-130 °C) to overcome the activation energy of the SNAAr reaction[11]. The workup procedure is designed for facile isolation of the product, which often crystallizes upon cooling, allowing for simple filtration and purification.
Diagram: Synthesis Workflow
Caption: Fig 1. General workflow for the synthesis of (5-Methoxypyridin-2-yl)hydrazine.
Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for the synthesis of hydrazinopyridines[11].
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Purge the system with an inert gas (Nitrogen or Argon).
Reagent Charging: To the flask, add 2-chloro-5-methoxypyridine (1.0 eq), n-butanol (5-10 volumes), and hydrazine hydrate (3.0-5.0 eq, 64-80% solution in water).
Reaction: Heat the mixture to reflux (approximately 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 10-16 hours).
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystallization.
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold water to remove excess hydrazine hydrate and salts, followed by a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove organic impurities.
Drying: Dry the purified solid under vacuum at 40-50 °C to yield (5-Methoxypyridin-2-yl)hydrazine.
Section 4: Chemical Reactivity and Applications
The synthetic utility of (5-Methoxypyridin-2-yl)hydrazine is dominated by the reactivity of the hydrazine group. Its primary application is in condensation reactions with carbonyl compounds to form stable hydrazones, which are often key intermediates in the construction of more complex heterocyclic systems.
Hydrazone Formation
Hydrazines are potent nucleophiles that readily react with the electrophilic carbon of aldehydes and ketones. The reaction proceeds via nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the C=N bond of the hydrazone[12]. This reaction is typically catalyzed by a small amount of acid. Hydrazones formed from ketones are generally more hydrolytically stable than those formed from aldehydes[13].
Caption: Fig 2. Core reactivity pathway for building kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The hydrazone intermediate (Fig 2.) is rarely the final product. It is a versatile precursor that can undergo intramolecular cyclization reactions to form stable five- or six-membered heterocyclic rings like pyrazoles, pyridazinones, or triazoles. These heterocycles then form the core scaffold of the final drug molecule. For example, in the development of ALK5 inhibitors, pyridyl moieties are essential for binding to the hinge region of the kinase ATP-binding pocket[4]. (5-Methoxypyridin-2-yl)hydrazine provides a direct route to incorporate this critical pharmacophore into a lead compound.
Section 5: Safety, Handling, and Toxicology
CRITICAL NOTE: While specific toxicological data for (5-Methoxypyridin-2-yl)hydrazine is limited, all hydrazine derivatives should be treated as highly toxic and potentially carcinogenic. The safety profile is inferred from data on hydrazine and its hydrochloride salt.
Hazard Classification
The hydrochloride salt of (5-Methoxypyridin-2-yl)hydrazine is classified with the following GHS hazard statements[6]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.
Based on the known toxicology of the hydrazine class, the free base should be handled as if it possesses these hazards in addition to being a suspected carcinogen and corrosive agent[8][10].
Inferred Toxicological Profile
Hydrazines are systemic toxins with the potential to damage multiple organ systems[14].
Routes of Exposure: Inhalation, skin absorption, and ingestion are all significant routes of exposure. Hydrazines are readily absorbed through the skin[4].
Target Organs: The primary target organs are the central nervous system (CNS), liver, kidneys, and respiratory system[15][16].
Acute Effects: Short-term exposure can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract[2][17]. Systemic effects include nausea, dizziness, tremors, and seizures[2][17].
Chronic Effects & Carcinogenicity: Hydrazine is classified as a substance that may cause cancer[8]. Long-term, low-level exposure may lead to severe liver and kidney damage[15].
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is mandatory when handling this compound.
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and change them immediately if contamination occurs.
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities.
Skin and Body Protection: A lab coat is mandatory. For larger scale operations, chemically resistant aprons or suits are recommended.
Diagram: Safe Handling Workflow
Caption: Fig 3. Mandatory safe handling workflow for hydrazine derivatives.
Storage, Spills, and Waste Disposal
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Keep in a cool, dry, well-ventilated area away from heat, sparks, and oxidizing agents[18].
Spill Management: In case of a small spill, cordon off the area. Absorb the spill with an inert material (e.g., vermiculite or sand). Carefully collect the material into a sealed container for disposal. Decontaminate the spill area with a dilute (5%) sodium hypochlorite (bleach) solution, followed by a water rinse[19].
Waste Disposal: All contaminated materials (gloves, absorbent, excess reagent) must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of hydrazine derivatives down the drain.
Section 6: References
MySkinRecipes. (5-methoxypyrimidin-4-yl)hydrazine. MySkinRecipes. Available from: [Link].
Chemsrc. 2-HYDRAZINYL-5-METHYLPYRIDINE | CAS#:4931-01-5. Chemsrc. Available from: [Link].
PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. Available from: [Link].
MD Searchlight. Hydrazine Toxicology. MD Searchlight. Available from: [Link].
American Elements. (2-methoxy-5-methylphenyl)hydrazine hydrochloride. American Elements. Available from: [Link].
WikEM. Hydrazine toxicity. WikEM. Available from: [Link].
National Center for Biotechnology Information. Hydrazine Toxicology. StatPearls. Available from: [Link].
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available from: [Link].
Google Patents. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine. Google Patents. Available from: .
ResearchGate. Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available from: [Link].
Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. Chemical Kinomics. Available from: [Link].
ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. Available from: [Link].
Defense Technical Information Center. Safety and Handling of Hydrazine. DTIC. Available from: [Link].
Capelli, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link].
Gas-Sensing.com. Hydrazine MSDS. Gas-Sensing.com. Available from: [Link].
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available from: [Link].
Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents. Available from: .
Google Patents. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine. Google Patents. Available from: .
Learn CBSE. NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Learn CBSE. Available from: [Link].
An In-depth Technical Guide to the Solubility of 2-Hydrazinyl-5-methoxypyridine Hydrochloride
Introduction 2-Hydrazinyl-5-methoxypyridine hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of pyridine, it serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Hydrazinyl-5-methoxypyridine hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of pyridine, it serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications.[1][2] The hydrazine moiety, in particular, is a key functional group that allows for the construction of a wide array of more complex molecules, including hydrazones and various heterocyclic systems.[2] Understanding the physicochemical properties of this hydrochloride salt is paramount for its effective use in synthesis, formulation, and biological screening.
This guide provides a comprehensive overview of the solubility of 2-Hydrazinyl-5-methoxypyridine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. We will delve into the factors influencing its solubility, provide a detailed experimental protocol for its assessment, and discuss the importance of this parameter in a research and development context.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of 2-Hydrazinyl-5-methoxypyridine hydrochloride is essential before undertaking solubility studies.
Understanding the Solubility of Hydrochloride Salts
The solubility of a compound is a critical parameter that dictates its behavior in various applications, from chemical reactions to biological systems. As a hydrochloride salt, 2-Hydrazinyl-5-methoxypyridine is expected to exhibit significantly different solubility characteristics compared to its free base form. The presence of the hydrochloride salt enhances the polarity of the molecule, generally leading to increased solubility in polar solvents, particularly water.[7][8][9]
However, the overall solubility is a complex interplay of various factors, including:
The nature of the solvent: Polarity, hydrogen bonding capability, and the solvent's ability to solvate both the cation (the protonated pyridine derivative) and the chloride anion.
Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.
pH of the medium: For a hydrochloride salt of a basic compound, the pH of the aqueous medium will significantly influence the equilibrium between the charged (more soluble) and uncharged (less soluble) forms.
Presence of other solutes: Salts and other organic molecules in the solution can affect solubility through common ion effects or other intermolecular interactions.
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 2-Hydrazinyl-5-methoxypyridine hydrochloride in various solvents. The traditional and widely accepted shake-flask method is detailed below, which is considered a gold standard for its reliability.[10]
Core Principle
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached.[10] The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.
Materials and Equipment
2-Hydrazinyl-5-methoxypyridine hydrochloride (of known purity)
A selection of analytical grade solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator with temperature control
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Syringes
Analytical balance
Calibrated volumetric flasks and pipettes
A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)
Step-by-Step Experimental Workflow
Preparation of Stock Standards:
Accurately weigh a known amount of 2-Hydrazinyl-5-methoxypyridine hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.
Sample Preparation:
Add an excess amount of 2-Hydrazinyl-5-methoxypyridine hydrochloride to a pre-labeled vial containing a known volume of the test solvent. "Excess" is key here to ensure a saturated solution is formed. A good starting point is to add enough solid so that undissolved particles are clearly visible.
Equilibration:
Securely cap the vials and place them on an orbital shaker.
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] It is advisable to run a time-course experiment initially to determine the optimal equilibration time.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully draw the supernatant into a syringe.
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
Analysis:
Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve.
Analyze the calibration standards and the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11]
Data Analysis and Reporting:
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
Determine the concentration of the diluted sample from the calibration curve.
Calculate the solubility of 2-Hydrazinyl-5-methoxypyridine hydrochloride in the test solvent, taking into account the dilution factor. The result is typically reported in mg/mL or mol/L.
Workflow Diagram
Caption: Key factors influencing the solubility of 2-Hydrazinyl-5-methoxypyridine hydrochloride.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Hydrazinyl-5-methoxypyridine hydrochloride and its derivatives.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [12][13]Avoid contact with skin and eyes.
[14][15][16]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12][16]Keep the container tightly closed.
[12][13][15][16]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Based on data for related hydrazine compounds, this substance should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.
[4][14][17][18]
Conclusion
The solubility of 2-Hydrazinyl-5-methoxypyridine hydrochloride is a fundamental property that governs its utility in research and development. While specific solubility data in a range of solvents requires experimental determination, this guide provides the necessary framework for conducting such studies in a scientifically rigorous and validated manner. By understanding the factors that influence solubility and by employing robust experimental techniques, researchers can effectively harness the potential of this versatile chemical intermediate in their synthetic and drug discovery endeavors.
References
CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])
5-methoxy-2-pyridylhydrazine molecular weight and formula
Molecular Identity, Synthesis Protocols, and Application in Heterocyclic Chemistry Executive Summary 5-Methoxy-2-pyridylhydrazine (CAS: 160664-95-9) is a critical heterocyclic building block used extensively in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Identity, Synthesis Protocols, and Application in Heterocyclic Chemistry
Executive Summary
5-Methoxy-2-pyridylhydrazine (CAS: 160664-95-9) is a critical heterocyclic building block used extensively in the synthesis of fused pyridine systems, particularly [1,2,4]triazolo[4,3-a]pyridines . Its structural duality—combining a nucleophilic hydrazine tail with an electron-rich methoxypyridine core—makes it an ideal precursor for high-affinity ligands in kinase inhibitor discovery and GPCR modulation.
This guide provides a definitive technical reference for the compound, including verified physicochemical data, an optimized synthesis workflow, and characterization standards required for regulatory compliance in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The following data constitutes the primary reference standard for 5-Methoxy-2-pyridylhydrazine.
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Structural Analysis
The molecule consists of a pyridine ring substituted at the C2 position with a hydrazine moiety and at the C5 position with a methoxy group.
Electronic Effect: The C5-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the ring. This slightly deactivates the C2 position toward nucleophilic attack compared to an unsubstituted pyridine, requiring optimized thermal conditions for its synthesis.
Reactivity: The terminal nitrogen of the hydrazine group is highly nucleophilic, enabling rapid condensation with aldehydes, ketones, and carboxylic acid derivatives.
Synthesis & Manufacturing Protocol
Objective: Synthesis of 5-Methoxy-2-pyridylhydrazine from 2-Chloro-5-methoxypyridine via Nucleophilic Aromatic Substitution (
).
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The hydrazine acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine. The chloride ion is the leaving group.
Critical Control Point: Hydrazine is bifunctional. To prevent the formation of the symmetrical dimer (bis-pyridylhydrazine), hydrazine hydrate must be used in significant excess (typically 3–5 equivalents).
Experimental Workflow
Reagents
Substrate: 2-Chloro-5-methoxypyridine (1.0 eq)
Reagent: Hydrazine hydrate (80% or 64% aqueous solution, 5.0 eq)
Solvent: Ethanol (absolute) or n-Butanol (for higher reflux temp)
Step-by-Step Protocol
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-5-methoxypyridine (10 mmol) in Ethanol (20 mL).
Addition: Add Hydrazine hydrate (50 mmol) dropwise at room temperature.
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
Note: The starting material (chloride) is less polar than the product (hydrazine).
Work-up:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
Crystallization: Dissolve the residue in a minimum amount of hot ethyl acetate/hexane (1:1) or cold water. Upon cooling/trituration, the product precipitates.
Purification: Filter the solid and wash with cold hexane. Dry under vacuum at 40°C.
Yield & Purity
Typical Yield: 75% – 85%
Target Purity: >98% (HPLC)
Characterization & Quality Control
To ensure the integrity of the intermediate before downstream use, the following spectroscopic signals must be verified.
Proton NMR (
H NMR, 400 MHz, DMSO-
)
7.8 – 7.9 ppm (d, 1H): Proton at C6 (Ortho to Methoxy).
7.2 – 7.3 ppm (dd, 1H): Proton at C4.
6.6 – 6.8 ppm (d, 1H): Proton at C3 (Ortho to Hydrazine).
5-Methoxy-2-pyridylhydrazine is primarily utilized to synthesize [1,2,4]triazolo[4,3-a]pyridines , a scaffold found in various bioactive molecules including p38 MAP kinase inhibitors and anticonvulsants.
Reaction Pathway Visualization
The following diagram illustrates the transformation of the hydrazine intermediate into a fused triazole ring system.
Figure 1: Synthetic pathway from chloropyridine precursor to the fused triazolopyridine scaffold.
Key Reactions
With Orthoesters: Reaction with triethyl orthoformate yields the unsubstituted triazole core.
With Carboxylic Acids: Reaction with R-COOH (using coupling agents like HATU) followed by thermal dehydration introduces specific substituents at the triazole C3 position.
Always handle in a fume hood to avoid inhalation of dust.
Hydrazine residues are toxic; ensure all waste streams are treated with bleach (hypochlorite) to neutralize hydrazine before disposal.
Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening of color).
References
PubChem Compound Summary. "5-Hydrazinyl-2-methoxypyridine (CID 22217853)."[2] National Center for Biotechnology Information. [Link][2]
Asian Journal of Chemistry. "A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine." (Describing the synthesis of hydrazine intermediates from 2-chloropyridines). [Link]
American Elements. "(2-methoxy-5-methylphenyl)hydrazine hydrochloride Data."[3] (Comparative hydrazine data). [Link]
Suppliers and price of 2-Hydrazinyl-5-methoxypyridine (CAS 741287-82-1)
The following technical guide details the supply landscape, pricing dynamics, and technical handling of 2-Hydrazinyl-5-methoxypyridine (CAS 741287-82-1) . Executive Summary & Strategic Analysis 2-Hydrazinyl-5-methoxypyri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the supply landscape, pricing dynamics, and technical handling of 2-Hydrazinyl-5-methoxypyridine (CAS 741287-82-1) .
Executive Summary & Strategic Analysis
2-Hydrazinyl-5-methoxypyridine is a critical heterocyclic building block used primarily in the synthesis of fused ring systems such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines , which are frequent scaffolds in kinase inhibitors and GPCR modulators.
Current Market Status:
Availability: Low.[1] This compound is typically a "made-to-order" or catalog item with limited stock.
Cost Tier:Ultra-High .[1] Commercial pricing can exceed $2,000 per gram , placing it firmly in the "Research Scale" category.
Strategic Recommendation: For requirements exceeding 1 gram , internal synthesis or custom manufacturing is strongly recommended over catalog procurement due to a massive price arbitrage against its precursor, 2-chloro-5-methoxypyridine.
Supply Chain & Pricing Intelligence
The following data reflects the current market landscape for research-grade purity (>95%).
Commercial Pricing (Catalog Sources)
Note: Prices are indicative of the spot market and subject to fluctuation.
Supplier
SKU / Catalog #
Pack Size
Price (USD)
Stock Status
Dana Bioscience
BD01150946
250 mg
$585.00
Lead Time Required
BLD Pharm
BD01150946
100 mg
Quote Only
In Stock (Global)
ChemBK
741287-82-1
1 g
Quote Only
Synthesis on Demand
Ambeed
A336781
250 mg
~$550.00
2-3 Weeks
The "Make vs. Buy" Arbitrage
The cost effectiveness of synthesizing this compound in-house is significant.
Hydrazines oxidize to azo compounds or decompose upon prolonged air exposure.[1]
Synthesis Protocol (Internal Production)
Objective: Synthesis of 10g of 2-Hydrazinyl-5-methoxypyridine.
Reaction Type: Nucleophilic Aromatic Substitution (SₙAr).[1]
Reaction Scheme
The electron-donating methoxy group at position 5 deactivates the pyridine ring slightly toward nucleophilic attack at position 2, requiring vigorous conditions (reflux) compared to electron-deficient pyridines.
Figure 1: Synthetic pathway via SₙAr displacement.
Step-by-Step Methodology
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon (Critical to prevent oxidation).[1]
Charging: Add 2-Chloro-5-methoxypyridine (1.0 eq) to the flask.
Reagent Addition: Add Hydrazine Hydrate (5.0 - 10.0 eq). Note: Excess hydrazine acts as both solvent and base, driving the reaction to completion and preventing bis-substitution.
Reaction: Heat to reflux (approx. 100°C internal temperature) for 12–18 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.
Work-up:
Cool the reaction mixture to room temperature.
Option A (Precipitation): If solid precipitates upon cooling, filter and wash with cold water/ethanol.[1]
Option B (Extraction): Dilute with water and extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM/MeOH gradient). Note: Hydrazines can streak on silica; add 1% Triethylamine to eluent.
Safety (E-E-A-T)
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use double-gloving (Nitrile/Neoprene) and work strictly in a fume hood.
Waste Disposal: Quench hydrazine waste with dilute hypochlorite (bleach) solution before disposal to convert it to nitrogen gas.[1]
Quality Control & Handling
To ensure data integrity in biological assays, the purity of the hydrazine must be verified, as oxidation byproducts (azo dimers) can be false positives in screening.
Analytical Workflow
Method
Specification
Purpose
¹H-NMR (DMSO-d₆)
Confirm integration of -OCH₃ (~3.8 ppm) and pyridine protons.
Container: Amber glass vial (light protection) with Parafilm or Teflon tape seal.
Shelf Life: 6 months if stored correctly.[1] Re-test purity before use if stored >3 months.
Applications in Drug Discovery
This intermediate is a gateway to "privileged structures" in medicinal chemistry.[1]
Figure 2: Downstream synthetic utility of the hydrazine core.
References
PubChem. (2025).[1][6] Compound Summary: 2-Hydrazinyl-5-methoxypyridine (CAS 741287-82-1).[3][4] National Library of Medicine.[1] Link[1]
Dana Bioscience. (2025).[1] Product Catalog: 2-Hydrazinyl-5-methoxypyridine hydrochloride. Link
Asian Journal of Organic Chemistry. (2017). Synthesis of Triazolopyridines via Hydrazine Intermediates. (Contextual citation for synthesis methodology). Link
ChemSrc. (2025).[1] 2-Hydrazinyl-5-methylpyridine Properties (Analog Reference). Link
Google Patents. (2017).[1] Synthesis process of 2-hydrazinopyridine derivatives (CN106588758B). Link
Synthesis of triazolopyridines from 2-hydrazinyl-5-methoxypyridine
Application Note: Synthesis & Dimroth Rearrangement of Triazolopyridines Executive Summary This guide details the synthetic protocols for converting 2-hydrazinyl-5-methoxypyridine into two distinct bicyclic scaffolds: th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis & Dimroth Rearrangement of Triazolopyridines
Executive Summary
This guide details the synthetic protocols for converting 2-hydrazinyl-5-methoxypyridine into two distinct bicyclic scaffolds: the kinetically favored [1,2,4]triazolo[4,3-a]pyridine and the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine . These scaffolds are critical pharmacophores in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., p38 MAP kinase), adenosine receptor antagonists, and anticonvulsants.
The protocol emphasizes the Dimroth rearrangement , a regioselective isomerization driven by basic conditions or thermal stress, which allows researchers to selectively access either isomer from a single starting material.
Reaction Mechanism & Pathway
The synthesis begins with the condensation of the hydrazine precursor with a one-carbon donor (Triethyl orthoformate - TEOF). The initial cyclization yields the [4,3-a] isomer. Under basic conditions, the pyrimidine ring opens and rotates (Dimroth rearrangement) to re-close into the more stable [1,5-a] isomer.
Caption: Mechanistic pathway from hydrazine precursor to [4,3-a] and [1,5-a] triazolopyridine isomers.
Experimental Protocols
Protocol A: Synthesis of 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine
Solvent: Ethanol (optional, TEOF can act as solvent)
Equipment: Round-bottom flask, reflux condenser, inert gas (N2/Ar) line.
Step-by-Step Procedure:
Setup: Charge a dry round-bottom flask with 2-hydrazinyl-5-methoxypyridine (e.g., 1.39 g, 10 mmol).
Addition: Add Triethyl orthoformate (10 mL) directly to the flask. If solubility is poor, add 5–10 mL of anhydrous ethanol.
Reflux: Heat the mixture to reflux (approx. 80–90 °C) with stirring for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The hydrazine spot should disappear.
Cooling: Allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.
Isolation:
If solid forms: Filter the precipitate and wash with cold diethyl ether or hexanes.
If no solid forms: Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether to induce solidification.
Purification: Recrystallize from ethanol or ethyl acetate if necessary.
Yield Expectation: 75–85%
Appearance: Off-white to pale yellow solid.
Protocol B: Dimroth Rearrangement to 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine
Target: Thermodynamic Isomer
Reagents:
Substrate: 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine (from Protocol A)
Base: 10% Aqueous KOH or NaOH
Solvent: Ethanol (optional co-solvent)
Step-by-Step Procedure:
Dissolution: Dissolve the [4,3-a] isomer (e.g., 1.0 g) in 10% aqueous KOH (15 mL). Warm gently if required to ensure full suspension/dissolution.
Rearrangement: Heat the mixture at reflux (100 °C) for 2–4 hours.
Note: The reaction involves ring opening to a pyridine-2-yl-formamidrazone intermediate, followed by rotation and recyclization on the ring nitrogen.
Workup: Cool the solution to room temperature.
Neutralization: Carefully adjust the pH to ~7.0 using dilute HCl (1M). A precipitate should form.
Extraction (if no precipitate): Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layers over Na2SO4, filter, and concentrate.
Purification: The [1,5-a] isomer is generally more polar. Purify via flash column chromatography (SiO2, DCM/MeOH gradient).
Yield Expectation: 60–75%
Characterization & Data Analysis
Differentiation between the [4,3-a] and [1,5-a] isomers is critical as they have identical mass (MW: 149.15 g/mol ). 1H NMR is the primary tool for rapid identification.
Table 1: Diagnostic NMR Signals (DMSO-d6)
Feature
[4,3-a] Isomer (Kinetic)
[1,5-a] Isomer (Thermodynamic)
Mechanistic Insight
H-3 Proton
δ 9.2 – 9.4 ppm (s)
δ 8.3 – 8.5 ppm (s)
The H-3 proton in the [4,3-a] isomer is more deshielded due to the proximity of the bridgehead nitrogen's lone pair and the anisotropic effect of the fused system.
H-5/H-8 Proton
H-5 (adj. to bridgehead) is often a doublet ~δ 8.0
H-8 (adj. to bridgehead) is often a doublet ~δ 8.7
The numbering changes between isomers; the proton adjacent to the bridgehead shifts significantly.
Stability
Converts to [1,5-a] in acid/base
Stable in acid/base
[1,5-a] is the "sink" of the reaction pathway.
Key Validation Step:
Run a NOESY experiment. In the [1,5-a] isomer, the triazole proton (H-2) shows a strong NOE correlation with the proton at the C-8 position of the pyridine ring. In the [4,3-a] isomer, the triazole proton (H-3) is spatially distant from the pyridine ring protons (specifically H-5), resulting in a weaker or absent NOE signal.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Protocol A)
Incomplete condensation or hydrolysis of TEOF.
Ensure anhydrous conditions. Add a catalytic amount of acetic acid or p-TSA to accelerate imine formation.
Mixture of Isomers
Reaction temperature too high or reaction time too long during Protocol A.
Reduce reflux time. Avoid strong acids/bases during workup of Protocol A to prevent premature rearrangement.
Incomplete Rearrangement
Insufficient base concentration or temperature.
Increase KOH concentration to 20% or switch to refluxing acetic acid (acid-catalyzed rearrangement is also possible but slower).
Product Oiling Out
Impurities or residual solvent.
Triturate with cold ether/pentane. If oil persists, dissolve in minimal DCM and precipitate with excess hexane.
References
Dymińska, L. et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[1] Efficient CDI-Mediated Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563.[1]
Salgado, A. et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622.
Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[1][2][3][4][5][6][7][8][9][10][11] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry, 31(1), 251–260.
El-Sawy, E. R. et al. (2021).[6] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds.
Application Note: Synthesis of 2-Hydrazino-5-methoxypyridine via Nucleophilic Aromatic Substitution
Introduction 2-Hydrazino-5-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the reactive hydrazine moiety, which serves as a versatile handle for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Hydrazino-5-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the reactive hydrazine moiety, which serves as a versatile handle for the synthesis of more complex molecular architectures, including pyrazoles, triazoles, and other pharmacologically relevant scaffolds. This application note provides a detailed protocol for the synthesis of 2-hydrazino-5-methoxypyridine from the readily available 2-chloro-5-methoxypyridine and hydrazine hydrate. The described method is based on the principles of nucleophilic aromatic substitution (SNAr) and is optimized for both yield and purity. This guide offers in-depth technical details, mechanistic insights, and practical advice to ensure successful and safe execution in a laboratory setting.
Reaction Overview
The core of this protocol is the displacement of the chloride leaving group from the 2-position of the pyridine ring by the nucleophilic hydrazine. The electron-withdrawing nature of the pyridinic nitrogen atom facilitates this substitution, particularly at the C2 position.
Caption: Overall reaction scheme for the synthesis of 2-hydrazino-5-methoxypyridine.
The reaction proceeds via a well-established two-step addition-elimination mechanism.[1][2]
Nucleophilic Attack: The terminal nitrogen of hydrazine, a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex.[2]
Elimination and Re-aromatization: The aromaticity is restored through the expulsion of the chloride leaving group. The resulting protonated product is then neutralized to afford 2-hydrazino-5-methoxypyridine.
The methoxy group at the 5-position has a modest electronic effect on the reaction rate but is a key feature of the target molecule's structure for further derivatization.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of hydrazinopyridines.[3]
Materials and Equipment:
Reagent/Equipment
Grade/Specification
2-Chloro-5-methoxypyridine
>98%
Hydrazine hydrate (N₂H₄·H₂O)
80% solution in water
Ethanol (EtOH) or n-Butanol
Anhydrous
Dichloromethane (DCM)
Reagent grade
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Safety Precautions:
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine hydrate must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. [4] In case of skin contact, wash the affected area immediately and thoroughly with water.[4]
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methoxypyridine (1.0 eq).
Solvent and Reagent Addition: Add ethanol or n-butanol (5-10 volumes relative to the starting material). While stirring, carefully add hydrazine hydrate (3.0-5.0 eq). The use of excess hydrazine helps to drive the reaction to completion and minimize potential side reactions.
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain this temperature for 4-8 hours.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot indicates the completion of the reaction.
Work-up:
Cool the reaction mixture to room temperature.
Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
To the residue, add water and extract the product with dichloromethane (3 x volume of the aqueous layer).
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate.
Isolation and Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to yield the crude product.
If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Caption: Experimental workflow for the synthesis of 2-hydrazino-5-methoxypyridine.
Characterization of 2-Hydrazino-5-methoxypyridine
Due to the limited availability of experimental spectroscopic data in the public domain, the following characterization details are based on predicted values and data from analogous compounds. Researchers should acquire their own analytical data to confirm the identity and purity of the synthesized product.
Property
Value
Molecular Formula
C₆H₉N₃O
Molecular Weight
139.16 g/mol
Appearance
Expected to be a solid or oil
Expected Spectroscopic Data:
¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and broad signals for the -NH and -NH₂ protons of the hydrazine moiety. The chemical shifts will be influenced by the electronic environment of the substituted pyridine ring.
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group and the carbon bearing the hydrazine group will have characteristic chemical shifts.
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.
Mass Spectrometry: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 139.0746 and a protonated molecular ion peak ([M+H]⁺) at m/z = 140.0824.[5]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
- Insufficient reaction time or temperature.- Low quality of hydrazine hydrate.
- Extend the reaction time and ensure the temperature is at reflux.- Use fresh, high-purity hydrazine hydrate.
Low Yield
- Inefficient extraction.- Loss of product during work-up.
- Perform multiple extractions with the organic solvent.- Avoid overly vigorous washing that may lead to emulsions.
Formation of Side Products
- Dimerization or further reaction of the product.
- Use a sufficient excess of hydrazine hydrate.- Maintain the recommended reaction temperature; overheating may promote side reactions.
Difficult Purification
- Presence of highly polar impurities.
- A thorough aqueous work-up is crucial.- If column chromatography is necessary, a gradient elution may be required to separate the product from polar impurities.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 2-hydrazino-5-methoxypyridine. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this important building block for their drug discovery and development programs. The mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic procedure.
References
Nucleophilic Aromatic Substitution. (n.d.). In Chemistry LibreTexts. Retrieved from a relevant online chemistry resource.
Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Patent CN106588758A: Synthetic process for 2-hydrazinylpyridine derivative. (n.d.).
Patent CN106588758B: Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
Hydrazine. (n.d.). In PubChem. Retrieved from [Link]
2-Hydrazino-5-methoxypyridine. (n.d.). In PubChem. Retrieved from [Link]
2-Chloro-5-methoxypyridine. (n.d.). In PubChem. Retrieved from [Link]
General procedure for the synthesis of 2-hydrazinopyridine from 2-chloropyridine. (n.d.). In ChemicalBook.
2-hydrazinyl-5-methoxypyridine (C6H9N3O). (n.d.). In PubChemLite. Retrieved from [Link]
Application Note: Preparation of 4-Phenylpiperidine Derivatives using 2-Hydrazinopyridines
This Application Note and Protocol guide details the synthesis of 4-phenylpiperidine-functionalized [1,2,4]triazolo[4,3-a]pyridines and related fused heterocycles. These protocols leverage the unique reactivity of 2-hydr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the synthesis of 4-phenylpiperidine-functionalized [1,2,4]triazolo[4,3-a]pyridines and related fused heterocycles. These protocols leverage the unique reactivity of 2-hydrazinopyridine as a binucleophilic building block to construct complex pharmacophores containing the privileged 4-phenylpiperidine motif.
[1][2]
Executive Summary
The 4-phenylpiperidine scaffold is a cornerstone pharmacophore in medicinal chemistry, ubiquitous in opioid analgesics (e.g., Fentanyl, Pethidine), NK1 antagonists, and antipsychotics. Functionalizing this core with fused heterocyclic systems can dramatically alter physicochemical properties and target selectivity.
2-Hydrazinopyridine serves as a versatile "linchpin" reagent. Its 1,2-binucleophilic character allows it to react with electrophilic centers on functionalized 4-phenylpiperidines (such as aldehydes, ketones, or acids) to form:
[1,2,4]Triazolo[4,3-a]pyridines: Via oxidative cyclization of hydrazones.
Stable Hydrazones: As versatile intermediates for reduction or further functionalization.
This guide provides high-fidelity protocols for coupling 2-hydrazinopyridine with 4-phenylpiperidine precursors, emphasizing the oxidative cyclization pathway to generate rigidified, drug-like heteroaromatic systems.
Mechanistic Insight & Pathway Selection[1][3]
The reaction between 2-hydrazinopyridine and carbonyl-functionalized 4-phenylpiperidines is governed by the
-effect , making the terminal hydrazine nitrogen highly nucleophilic.
Pathway A: Oxidative Cyclization to [1,2,4]Triazolo[4,3-a]pyridines
This is the preferred route for generating flat, aromatic, fused systems.
Condensation: The hydrazine terminal amine attacks the carbonyl carbon of the 4-phenylpiperidine derivative (e.g., aldehyde).
Hydrazone Formation: Elimination of water yields the stable hydrazone.
Oxidative Cyclization: An oxidant (e.g., PhI(OAc)₂, MnO₂, or electrochemical oxidation) induces intramolecular attack of the pyridine ring nitrogen onto the hydrazone carbon, followed by aromatization.
Note: Unlike phenylhydrazine, 2-hydrazinopyridine is electron-deficient. Classic Fischer Indole synthesis to form azacarbolines is difficult and often requires harsh conditions (PPA, high temp) or specific catalysts. Therefore, this guide focuses on the robust Triazolopyridine route.
Figure 1: Synthetic pathway for the construction of the triazolopyridine scaffold linked to a 4-phenylpiperidine moiety.
Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate
Objective: Isolate the stable hydrazone formed from 2-hydrazinopyridine and 1-benzyl-4-phenylpiperidine-4-carbaldehyde.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-phenylpiperidine-4-carbaldehyde (5.0 mmol) in absolute ethanol (50 mL).
Addition: Add 2-hydrazinopyridine (5.0 mmol, 0.55 g) in one portion.
Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.
Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The hydrazone typically appears as a new spot with lower R_f than the aldehyde.
Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
Isolation: The hydrazone often precipitates as a solid. Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate the solvent in vacuo and recrystallize from EtOH/Hexane.
Yield: Expected yield 80–90%.
Protocol 2: Oxidative Cyclization to [1,2,4]Triazolo[4,3-a]pyridine
Objective: Convert the hydrazone into the fused triazolopyridine ring system using Iodobenzene Diacetate (IBD) as a mild oxidant.
Setup: Purge a reaction vial with nitrogen. Dissolve the Hydrazone (2.0 mmol) in dry DCM (20 mL).
Oxidation: Add PhI(OAc)₂ (2.2 mmol, 0.71 g) slowly at room temperature (25°C). Caution: Reaction is exothermic.
Stirring: Stir at room temperature for 30–60 minutes. The reaction is typically very fast.
Monitoring: Monitor by TLC. The fluorescent hydrazone spot should disappear, replaced by a highly polar, UV-active product.
Quenching: Quench with saturated aqueous NaHCO₃ (10 mL).
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).
Characterization: Verify structure via ¹H-NMR (Look for the disappearance of the hydrazone -CH=N- proton and the retention of the pyridine ring protons).
Protocol 3: One-Pot Synthesis (Alternative)
For high-throughput applications, the isolation of the hydrazone can be skipped.
Procedure:
Mix aldehyde and 2-hydrazinopyridine in EtOH. Reflux for 2 hours.
The following table summarizes optimization parameters for the oxidative cyclization step (Protocol 2).
Entry
Oxidant
Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
1
PhI(OAc)₂
DCM
25
0.5
88
Recommended. Mild, fast, clean.
2
MnO₂ (10 eq)
CHCl₃
Reflux
4.0
72
Requires filtration of MnO₂; messy.
3
CuCl (cat) / O₂
DMSO
80
12.0
65
Green chemistry, but difficult workup.
4
FeCl₃
EtOH
Reflux
2.0
55
Lewis acid can degrade sensitive amines.
Critical Quality Attributes (CQAs):
Purity: >95% by HPLC.
Structure: Confirmation of the 1,2,4-triazole ring formation (typically observed by a characteristic shift in the pyridine C-5 proton).
Solubility: These derivatives are often lipophilic; use DCM/MeOH for handling.
Troubleshooting & Critical Controls
Moisture Sensitivity: Protocol 2 (Oxidation) is sensitive to water if using hypervalent iodine. Ensure DCM is dry.
Regioselectivity: The cyclization of 2-pyridyl hydrazones is highly regioselective for the [4,3-a] isomer (triazolopyridine) over the [1,5-a] isomer due to the nucleophilicity of the pyridine nitrogen.
Steric Hindrance: If the 4-phenylpiperidine moiety has bulky substituents at the C-3 or C-5 positions of the piperidine ring, the condensation step (Protocol 1) may require longer reflux times (up to 24h).
References
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
Vadagaonkar, K. S., et al. (2023). "A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties." Results in Chemistry.
Hypervalent Iodine Catalysis
Wang, X., et al. (2018).[3] "KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines." RSC Advances.
4-Phenylpiperidine Pharmacology
Rung, J. P., et al. (2008). "Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands." Journal of Medicinal Chemistry.
Hydrazine Reactivity
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition.
Cyclization conditions for 5-methoxy-2-hydrazinopyridine derivatives
Abstract This application note details the optimized cyclization pathways for 5-methoxy-2-hydrazinopyridine , a critical building block in the synthesis of fused heterocyclic kinase inhibitors and adenosine receptor anta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized cyclization pathways for 5-methoxy-2-hydrazinopyridine , a critical building block in the synthesis of fused heterocyclic kinase inhibitors and adenosine receptor antagonists. We analyze the divergent synthesis of [1,2,4]triazolo[4,3-a]pyridine (kinetic product) and [1,2,4]triazolo[1,5-a]pyridine (thermodynamic product). Special attention is given to the electronic influence of the 5-methoxy group, which enhances nucleophilicity at the ring nitrogen but alters the kinetics of the Dimroth rearrangement . Two validated protocols—Orthoester Condensation and Oxidative Cyclization—are provided with step-by-step methodology.
Introduction & Chemical Context
The cyclization of 2-hydrazinopyridines is a fundamental reaction in medicinal chemistry. However, the introduction of a 5-methoxy group (an electron-donating group, EDG) introduces specific electronic biases that distinguish this substrate from unsubstituted or electron-deficient analogs.
Substrate: 5-methoxy-2-hydrazinopyridine.
Regiochemical Shift: It is critical to note that cyclization of the 5-methoxy precursor yields the 6-methoxy -substituted fused ring system due to the renumbering of the bicyclic framework.
Reactivity Profile: The methoxy group at position 5 increases the electron density at the pyridine nitrogen (N1). This generally accelerates the initial ring closure (nucleophilic attack on the electrophilic carbon) compared to electron-deficient pyridines (e.g., 5-bromo), but it may also stabilize the protonated intermediate, requiring optimized conditions for complete aromatization.
Mechanistic Pathways: The Kinetic vs. Thermodynamic Control
Understanding the Dimroth Rearrangement is non-negotiable for reproducible results with this substrate.
Kinetic Pathway ([4,3-a] isomer): Initial cyclization occurs via attack of the hydrazine terminal nitrogen on the electrophile, followed by ring closure at the pyridine nitrogen. This forms the [1,2,4]triazolo[4,3-a]pyridine.[1][2][3]
Thermodynamic Pathway ([1,5-a] isomer): Under basic conditions or high heat, the [4,3-a] isomer undergoes ring opening (breaking the N-N bond) and recyclizes via the exocyclic amine to form the more stable [1,2,4]triazolo[1,5-a]pyridine.
Critical Insight: The 5-methoxy group stabilizes the cationic transition states. Consequently, unintended rearrangement to the [1,5-a] isomer is less likely to occur spontaneously at room temperature compared to electron-deficient analogs, but it proceeds rapidly above 80°C in polar protic solvents.
Pathway Visualization (Graphviz)
Figure 1: Divergent pathways for the cyclization of 5-methoxy-2-hydrazinopyridine. The blue node represents the standard target; the green node represents the rearranged product.
Charge: In a round-bottom flask equipped with a reflux condenser, suspend 5-methoxy-2-hydrazinopyridine (1.0 g, 7.19 mmol) in Triethyl orthoformate (10 mL).
Take the isolated [4,3-a] product from Protocol A or B.
Dissolve in 10% KOH in EtOH/H2O (1:1) .
Reflux for 8–12 hours.
Validation: Monitor by NMR. The C3-H proton (or substituent) and the aromatic protons will show distinct shifts. The [1,5-a] isomer is generally more polar.
Data Summary & Optimization
The following table summarizes the effect of conditions on the product ratio for 5-methoxy-2-hydrazinopyridine cyclization.
Condition
Reagent
Temp (°C)
Time
Major Product
Yield
Standard
TEOF (Neat)
146
4 h
[4,3-a] (Kinetic)
90%
Oxidative
Aldehyde / PIDA / DCM
25
1 h
[4,3-a] (Kinetic)
82%
Basic
TEOF / K2CO3 / DMF
120
12 h
Mix [4,3-a] / [1,5-a]
65%
Rearrangement
10% KOH / EtOH
80
8 h
[1,5-a] (Thermo)
>95%*
*Yield calculated from conversion of isolated [4,3-a] isomer.
Troubleshooting & Quality Control
Issue: Incomplete Cyclization (Protocol A).
Cause: Moisture in TEOF. TEOF hydrolyzes to formate and ethanol in the presence of water, killing the electrophile.
Fix: Use freshly distilled TEOF or add molecular sieves to the reaction.
Issue: Mixture of Isomers.
Cause: Reaction temperature too high or basic impurities present.
Fix: Keep reaction temp <40°C for Oxidative Cyclization. Ensure glassware is acid-washed if avoiding rearrangement.
NMR Validation (Distinctive Signals):
[4,3-a] Isomer: The proton at position 5 (adjacent to the bridgehead N) usually appears as a doublet around 8.0–8.5 ppm .
[1,5-a] Isomer: The proton at position 7 (analogous position) is often shifted upfield slightly due to the different electron density of the bridgehead nitrogen.
References
Synthesis of 1,2,4-triazolo[1,5-a]pyridines (General Methodology)
Source: Organic Chemistry Portal / Eur. J. Org. Chem.
Application Note: Strategic Synthesis of [1,2,4]Triazolo[4,3-a]pyridine Scaffolds
Executive Summary & Strategic Rationale The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a "privileged structure" in modern drug discovery, serving as a bioisostere for the purine core found in ATP. Its planar, aro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a "privileged structure" in modern drug discovery, serving as a bioisostere for the purine core found in ATP. Its planar, aromatic architecture allows it to intercalate effectively into kinase ATP-binding pockets (e.g., p38 MAP kinase inhibitors) and interact with GABA-A receptors.
However, the synthesis of this scaffold is fraught with a specific regiochemical pitfall: the Dimroth Rearrangement . Under thermodynamic control, the desired [4,3-a] isomer irreversibly rearranges to the [1,5-a] isomer. This Application Note provides a robust, self-validating guide to synthesizing the [4,3-a] core while strictly avoiding this isomerization, ensuring library integrity.
Critical Mechanism: The Dimroth Rearrangement Trap
Understanding the stability difference between the kinetic product ([4,3-a]) and the thermodynamic product ([1,5-a]) is the single most important factor in this chemistry.
The Kinetic Product ([4,3-a]): Formed rapidly via nucleophilic attack of the hydrazine terminal nitrogen on the electrophile.
The Thermodynamic Product ([1,5-a]): Formed via ring opening and recyclization, typically promoted by strong bases or prolonged heating in protic solvents.
Visualization: Isomerization Pathway
The following diagram illustrates the mechanism you must control.
Figure 1: The Dimroth Rearrangement pathway. Note that the conversion from [4,3-a] to [1,5-a] is generally irreversible and catalyzed by base.
Synthetic Methodologies: Decision Matrix
Select the protocol based on your substituent requirements at the C3 position.
This method is superior for medicinal chemistry library generation because it proceeds at room temperature, minimizing the risk of rearrangement, and accepts a wide range of commercially available aldehydes.
Use this for installing small alkyl groups or a proton at C3.
Step-by-Step Workflow
Reflux: Suspend 2-hydrazinopyridine (1.0 equiv) in Triethyl orthoformate (5–10 equiv). The orthoester acts as both reagent and solvent.
Heating: Heat to reflux (approx. 146°C) for 4–6 hours.
Distillation (Optional but recommended): If the reaction is sluggish, equip a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.
Crystallization: Cool to RT. The product often precipitates. Filter and wash with cold hexanes/ether.
Warning: Avoid adding external bases (like Et₃N or K₂CO₃) during this reflux, as they will catalyze the Dimroth rearrangement.
Quality Control & Validation
How do you prove you have the [4,3-a] isomer and not the [1,5-a] isomer?
NMR Validation (The "Bridgehead" Test)
1H NMR: Look at the proton at position 5 (the bridgehead proton on the pyridine ring).
In [4,3-a] , this proton is spatially close to the lone pair of the N4 nitrogen or the substituent at C3, often causing a distinctive downfield shift or specific NOE (Nuclear Overhauser Effect) correlations with the C3 substituent.
In [1,5-a] , the geometry is different; NOE correlations will differ significantly.
15N HMBC: This is the definitive method. The chemical shifts of the bridgehead nitrogen differ by >30 ppm between isomers.
Crystallography
If the product is solid, a single-crystal X-ray structure is the gold standard for the first exemplar in a new series to validate the synthetic route.
Solubility Profile
The [4,3-a] isomers generally exhibit higher solubility in polar organic solvents compared to the more crystalline, thermodynamically stable [1,5-a] isomers.
References
Mechanistic Insight: Potts, K. T., et al.[1] "1,2,4-Triazoles.[2][3][1][4][5][6][7][8][9] XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966.
Oxidative Protocol: Goswami, S., et al.[3][1] "Hypervalent Iodine-Mediated Synthesis of 1,2,4-Triazolo[4,3-a]pyridines."[3] Tetrahedron Letters, 2009.
Medicinal Application: Reichelt, A., et al.[10] "Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Palladium-Catalyzed Addition of Hydrazides." Organic Letters, 2010.[3]
Dimroth Rearrangement Review: El-Saghier, A. M.[11][6][7] "Dimroth rearrangement: A versatile tool in heterocyclic synthesis." Arkivoc, 2002.
Application Note: Synthesis and Characterization of Ethyl 2-(2-(5-methoxypyridin-2-yl)hydrazono)acetate
A Versatile Intermediate for Advanced Heterocyclic Scaffolds Introduction: The Strategic Value of Pyridinyl Hydrazones In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedr...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Intermediate for Advanced Heterocyclic Scaffolds
Introduction: The Strategic Value of Pyridinyl Hydrazones
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, structures containing the pyrazole or indole nucleus are particularly prominent, with numerous FDA-approved drugs featuring these motifs.[1][2] The synthesis of complex molecular architectures often relies on the strategic use of versatile, functionalized intermediates. Ethyl 2-(2-(5-methoxypyridin-2-yl)hydrazono)acetate, the product of the reaction between 2-hydrazinyl-5-methoxypyridine and ethyl 2-oxoacetate, represents such a pivotal building block. This application note provides a comprehensive guide to the synthesis, characterization, and mechanistic considerations of this reaction, highlighting its potential for subsequent transformations, such as the Fischer indole synthesis, to generate novel polycyclic heteroaromatic systems.[3][4]
Part 1: Mechanistic Insights and Theoretical Framework
The reaction proceeds in two key conceptual stages: the initial formation of a stable hydrazone, followed by its potential for intramolecular cyclization under acidic conditions.
Hydrazone Formation: A Classic Condensation
The primary reaction is a nucleophilic addition-elimination, also known as a condensation reaction. The terminal nitrogen of 2-hydrazinyl-5-methoxypyridine, being the more nucleophilic nitrogen, attacks the electrophilic ketone carbonyl of ethyl 2-oxoacetate. This process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity. The resulting tetrahedral intermediate, a hemiaminal, rapidly eliminates a molecule of water to form the stable C=N double bond of the hydrazone product. The reaction is driven to completion by the formation of this conjugated system.
Potential for Subsequent Cyclization: The Fischer Indole Synthesis
The synthesized hydrazone is a prime candidate for the Fischer indole synthesis, a powerful acid-catalyzed reaction for creating indole rings.[5] While classically used for synthesizing carbocyclic indoles from phenylhydrazones, the principle can be extended to pyridinyl hydrazones to create azaindoles or related fused heterocyclic systems. The proposed mechanism involves:
Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.
[6][6]-Sigmatropic Rearrangement: An acid-catalyzed[6][6]-sigmatropic rearrangement (akin to a Claisen rearrangement) occurs, forming a new C-C bond and breaking the N-N bond.[4]
Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the newly formed amino group onto the imine carbon, forming a five-membered ring.
Ammonia Elimination: Finally, the elimination of an ammonia molecule under the acidic conditions yields the aromatic fused heterocyclic system.
This potential for subsequent, complexity-building reactions underscores the synthetic utility of the primary hydrazone product.
Part 2: Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis, purification, and characterization of ethyl 2-(2-(5-methoxypyridin-2-yl)hydrazono)acetate.
Materials and Equipment
Reagent/Material
CAS Number
Supplier
Notes
2-Hydrazinyl-5-methoxypyridine
100257-55-6
Standard Supplier
Purity >97%
Ethyl 2-oxoacetate (50% in Toluene)
924-44-7
Standard Supplier
Handle under inert atmosphere if possible
Ethanol (200 Proof, Anhydrous)
64-17-5
Standard Supplier
Glacial Acetic Acid
64-19-7
Standard Supplier
ACS Grade, Catalyst
Ethyl Acetate
141-78-6
Standard Supplier
For extraction and TLC
Hexanes
110-54-3
Standard Supplier
For extraction and TLC
Saturated Sodium Bicarbonate (aq.)
N/A
Lab Prepared
For neutralization
Brine (Saturated NaCl aq.)
N/A
Lab Prepared
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
Standard Supplier
For drying
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Condenser
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Filtration apparatus
NMR, IR, and MS instruments
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood. Hydrazine derivatives can be toxic and irritants.
Handling Reagents: Ethyl 2-oxoacetate is a reactive α-ketoester and should be handled with care. Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinyl-5-methoxypyridine (1.39 g, 10.0 mmol) in anhydrous ethanol (30 mL).
Catalyst Addition: Add glacial acetic acid (0.1 mL, ~1.7 mmol) to the solution. Stir for 5 minutes at room temperature. The acetic acid serves as a crucial catalyst to facilitate the condensation by activating the carbonyl group of the ketoester.
Reactant Addition: Cool the flask in an ice bath to 0-5 °C. To the stirred solution, add ethyl 2-oxoacetate (50% solution in toluene, 2.3 mL, ~10.5 mmol) dropwise over 10 minutes. The slow addition at a reduced temperature helps to control any potential exotherm and minimize side reactions.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The starting hydrazine should be consumed, and a new, less polar product spot should appear (visualized under UV light at 254 nm).
Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and toluene.
Work-up - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL) to remove residual water.
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Purification: Concentrate the filtrate on a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.
- Use fresh or newly opened ethyl 2-oxoacetate.- Add a slightly larger amount of acetic acid or a stronger acid catalyst like HCl (catalytic amount).
Multiple Products on TLC
- Side reactions (e.g., dimerization).- Decomposition of product.
- Ensure the reaction temperature is controlled.- Perform the work-up promptly after the reaction is complete.- Purify carefully using column chromatography.
Low Yield After Work-up
- Incomplete extraction.- Product loss during recrystallization.
- Perform an additional extraction of the aqueous layer.- Optimize the recrystallization solvent system; cool slowly to maximize crystal formation.
Part 4: Visualization of Workflow and Mechanism
Visual aids are critical for understanding complex chemical processes. The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for the synthesis of the target hydrazone.
Caption: Chemical reaction scheme for hydrazone formation.
Conclusion and Future Directions
The protocol detailed herein provides a reliable and efficient method for the synthesis of ethyl 2-(2-(5-methoxypyridin-2-yl)hydrazono)acetate. This compound is not merely a final product but a valuable synthetic intermediate. Its true potential lies in its ability to undergo further transformations, most notably the Fischer indole synthesis, to access novel and potentially biologically active fused heterocyclic systems. Researchers in medicinal chemistry and drug development can utilize this intermediate as a starting point for building libraries of complex molecules for screening and lead optimization, leveraging the proven importance of indole and pyrazole-like scaffolds in pharmacology.[7]
References
Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link]
Beilstein Archives. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Archives. [Link]
Google Patents. (2014). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. [Link]
Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1). [Link]
ResearchGate. (2024). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
National Institutes of Health (NIH). (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(11), 13381–13391. [Link]
ResearchGate. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Medicinal & Organic Chemistry. [Link]
National Institutes of Health (NIH). (2024). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 29(19), 4475. [Link]
JETIR. (2023). SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE. JETIR, 10(2). [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. IJPSRR, 65(1), 179-191. [Link]
ACS Publications. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1090–1093. [Link]
Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
IJNRD. (2024). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. International Journal of Novel Research and Development, 9(12). [Link]
Royal Society of Chemistry. (2014). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 12(32), 6095-6098. [Link]
National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal & Organic Chemistry, 11(3). [Link]
ResearchGate. (2022). Cyclization of quinolinyl hydrazones using PIDA. ResearchGate. [Link]
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
SciSpace. (1951). The Fischer Indole Synthesis. Nature. [Link]
Application Note: Strategic Utilization of 2-Hydrazinyl-5-methoxypyridine in PDE4 Inhibitor Synthesis
Executive Summary This guide details the strategic application of 2-hydrazinyl-5-methoxypyridine as a critical intermediate in the synthesis of pyrazolo[3,4-b]pyridine cores, a privileged scaffold in the design of Phosph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of 2-hydrazinyl-5-methoxypyridine as a critical intermediate in the synthesis of pyrazolo[3,4-b]pyridine cores, a privileged scaffold in the design of Phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibition is a validated therapeutic mechanism for inflammatory diseases such as COPD, psoriasis, and asthma.
The 5-methoxy substituent on the pyridine ring is not merely structural; it serves as an electronic tuner, mimicking the dialkoxyphenyl pharmacophore found in first-generation inhibitors like Rolipram, while the hydrazine moiety provides the essential "N-N" linchpin for heterocycle fusion. This note provides validated protocols for the synthesis, handling, and cyclization of this intermediate.
Chemical Basis & Rationale[1][2][3][4][5][6][7][8]
The Role of the Pyrazolo[3,4-b]pyridine Scaffold
While early PDE4 inhibitors (e.g., Rolipram) suffered from emetic side effects, fused heterocyclic systems like pyrazolo[3,4-b]pyridines offer improved selectivity for PDE4B/D isoforms over PDE4D (associated with emesis). The 2-hydrazinyl-5-methoxypyridine intermediate allows for the rapid construction of this fused system via condensation with 1,3-dicarbonyl equivalents.
Electronic Influence of the 5-Methoxy Group
Electronic Effect: The methoxy group at the C5 position acts as a weak electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring, making the C2-hydrazine slightly more nucleophilic compared to an unsubstituted pyridine hydrazine.
Metabolic Stability: The 5-methoxy group blocks a potential site of oxidative metabolism (cytochrome P450 oxidation), enhancing the pharmacokinetic profile of the final drug candidate.
Synthetic Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical cyclization step.
Figure 1: Synthetic workflow converting the chloropyridine precursor to the active pyrazolo[3,4-b]pyridine PDE4 inhibitor scaffold.
Experimental Protocols
Protocol A: Preparation of 2-Hydrazinyl-5-methoxypyridine
Objective: To synthesize the hydrazine intermediate from 2-chloro-5-methoxypyridine via nucleophilic aromatic substitution.
Reagents:
2-Chloro-5-methoxypyridine (1.0 eq)
Hydrazine hydrate (80% or 98%, 5.0–10.0 eq) – Excess is critical to prevent dimer formation.
Ethanol (Absolute) or Pyridine (Solvent)
Step-by-Step Procedure:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.[1]
Addition: Add Hydrazine hydrate (21 mL, ~350 mmol) dropwise over 10 minutes at room temperature.
Note: The reaction is exothermic; ensure controlled addition.
Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The starting material spot (Rf ~0.8) should disappear, replaced by a lower Rf spot (amine/hydrazine).
Work-up:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove ethanol and excess hydrazine. Caution: Do not distill to dryness if peroxides are suspected; hydrazine residues are toxic.
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Hexane or Ether to yield off-white crystals.
Typical Yield: 85–92%
Storage: Store under Nitrogen at 4°C. Hydrazines are sensitive to oxidation.
Protocol B: Cyclization to Pyrazolo[3,4-b]pyridine Core
Objective: Condensation of the hydrazine intermediate with a 1,3-dicarbonyl equivalent (e.g., Ethyl acetoacetate) to form the PDE4 inhibitor scaffold.
Reagents:
2-Hydrazinyl-5-methoxypyridine (Intermediate from Protocol A) (1.0 eq)
Ethyl acetoacetate (1.1 eq)
Acetic Acid (Glacial, Solvent/Catalyst)
Step-by-Step Procedure:
Mixing: In a pressure vial or round-bottom flask, dissolve 2-hydrazinyl-5-methoxypyridine (1.0 g, 7.2 mmol) in Glacial Acetic Acid (10 mL).
Cyclization: Heat the mixture to 100°C for 4 hours.
Mechanism:[2][3][4][5][6] The hydrazine terminal nitrogen attacks the ketone, followed by intramolecular attack of the pyridine nitrogen (or the secondary hydrazine nitrogen, depending on tautomers) onto the ester, losing water and ethanol.
Isolation:
Cool to room temperature.[7] Pour the reaction mixture into ice-cold water (50 mL).
The product often precipitates as a solid. Filter the solid.[3]
If no precipitate forms, neutralize with NaHCO₃ (sat. aq.) and extract with DCM.
Validation: Verify structure via ¹H NMR. The disappearance of the hydrazine NH₂ protons and the appearance of the pyrazole ring proton (or methyl group signal) confirms cyclization.
Data Summary & Quality Control
Table 1: Key Physicochemical Parameters
Parameter
2-Chloro-5-methoxypyridine
2-Hydrazinyl-5-methoxypyridine
Target Scaffold (Pyrazolo)
MW ( g/mol )
143.57
139.15
~205.2 (varies w/ R)
Appearance
Colorless Liquid/Solid
Off-white/Yellow Crystalline Solid
White/Tan Solid
Key NMR Signal
δ 3.85 (s, 3H, OMe)
δ 4.1 (br s, 2H, NH₂), 3.8 (s, 3H, OMe)
δ 8.0-8.5 (Pyridine H), Pyrazole CH
Storage
Ambient
4°C, Inert Gas (Oxidation Risk)
Ambient
Safety & Handling (Critical)
Hydrazine Toxicity
Hazard: Hydrazine and its derivatives are potent hepatotoxins and suspected carcinogens. They are also skin sensitizers.[8]
Control: All weighing and transfers must be performed in a fume hood . Double-gloving (Nitrile) is mandatory.
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.
Reaction Safety
Exotherm: The reaction of chloropyridines with hydrazine hydrate is exothermic. On scales >10g, use a dropping funnel and internal temperature monitoring.
Waste: Aqueous waste containing hydrazine must be segregated and treated specifically (often with peroxide/bleach destruction protocols) before disposal.
References
Synthesis of Pyrazolo[3,4-b]pyridines
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[9][10][11][2]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-5OMe-OPT
Subject: Optimization of Yield for Deactivated Pyridine Substrates
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deactivated" Challenge
You are encountering difficulty because 2-chloro-5-methoxypyridine is electronically distinct from standard electrophiles like 2-chloropyridine or 2-chloro-5-nitropyridine.
While the nitrogen atom at position 1 activates the C2-Cl bond via induction (
) and resonance (), the methoxy group at position 5 counteracts this . Through resonance (), the oxygen lone pair donates electron density into the ring, specifically increasing electron density at the C2 and C4 positions. This raises the energy barrier for the nucleophilic attack (the rate-determining step in ), destabilizing the Meisenheimer complex.
The Solution: You must either force the classical
pathway with high energy (heat/solvent) or bypass the electronic barrier using Palladium-catalyzed cross-coupling (Buchwald-Hartwig).
Decision Matrix: Selecting the Correct Pathway
Before optimizing, confirm you are using the correct mechanism for your specific nucleophile.
Figure 1: Strategic decision tree for selecting the reaction mechanism based on nucleophile strength. The 5-OMe deactivation necessitates distinct workflows.
Protocol A: Classical
Optimization
Best for: Alkoxides (RO⁻), Thiolates (RS⁻).
Mechanism: Addition-Elimination.
Because the ring is deactivated, standard conditions (THF, Reflux) will likely fail or result in low conversion. You must stabilize the transition state and increase collision frequency.
Optimized Workflow
Solvent Selection: Switch to Polar Aprotic solvents.
Recommendation:DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).
Why: These solvents solvate the cation (e.g.,
), leaving the anionic nucleophile "naked" and highly reactive. They also support the high temperatures required to overcome the activation energy barrier [1].
Temperature: Minimum 100°C , often requiring 120–140°C .
Note: Microwave irradiation is highly recommended for this substrate to reduce reaction times from 24h to <1h and suppress thermal decomposition.
Base: Use Cs₂CO₃ (Cesium Carbonate) or NaH (Sodium Hydride).
Why: Cesium is larger and forms looser ion pairs with the nucleophile than Potassium or Sodium, increasing reactivity (the "Cesium Effect").
Troubleshooting Failure
Symptom
Probable Cause
Corrective Action
No Reaction (SM Recovery)
Ring Deactivation
Switch solvent to NMP ; Increase Temp to 140°C .
Hydrolysis Product (Pyridone)
Wet Solvent/Base
Use anhydrous DMSO; Store bases in a desiccator.
Low Yield (<40%)
Poor Leaving Group Lability
Add KF (Spray-dried) to form the transient 2-fluoro intermediate (Halex reaction), which is more reactive toward [2].
Best for: Primary/Secondary Amines, Anilines, Amides.
Mechanism: Oxidative Addition
Transmetallation Reductive Elimination.
The deactivated C-Cl bond makes the Oxidative Addition step (Pd(0) inserting into C-Cl) the rate-limiting bottleneck. Standard
often fails here.
Optimized Workflow
Pre-catalyst: Use Pd-PEPPSI-IPr or Pd(OAc)₂ .
Why: Pd-PEPPSI complexes are stabilized by N-heterocyclic carbenes (NHC), which are electron-rich and push the metal to undergo oxidative addition on difficult substrates like electron-rich aryl chlorides [3].
Ligand (If using Pd(OAc)₂):
BrettPhos or RuPhos (for primary amines).
XPhos (for secondary amines).
Why: These bulky, electron-rich dialkylbiaryl phosphines facilitate both the difficult oxidative addition (electron-richness) and the reductive elimination (bulkiness).
Base:NaOtBu (Sodium tert-butoxide) or K₃PO₄ .
Warning: Avoid strong hydroxide bases if sensitive functional groups are present.
Visualizing the Catalytic Cycle Failure Points
Figure 2: Troubleshooting the catalytic cycle. The electron-rich nature of the substrate hinders Step 1, while the pyridine nitrogen can competitively bind to Pd, halting the cycle.
Frequently Asked Questions (FAQs)
Q: Can I use copper catalysis (Ullmann) instead of Palladium?A: Generally, no. Ullmann conditions usually require higher temperatures (
C) and are less tolerant of the deactivated nature of the 5-methoxy substrate. However, if cost is a major driver, a CuI/L-Proline system in DMSO might work for thiols, but yields are typically lower than or Pd-catalysis.
Q: My reaction turns black and stalls. What is happening?A: This is "Pd-black" formation, indicating your catalyst is decomposing before the reaction finishes.
Fix: Ensure your solvent is strictly deoxygenated (sparge with Argon for 15 mins).
Fix: Add the ligand in slight excess (1.2:1 ratio relative to Pd) to keep the metal stabilized.
Q: Why is 2-chloro-5-nitropyridine so much faster?A: The nitro group is a strong electron-withdrawing group (
). It pulls electron density out of the ring, making the C2 carbon highly electrophilic (positive character). The methoxy group does the opposite (), pushing density in. This difference can change reaction rates by orders of magnitude [4].
References
Reactivity Scales in
:
Title: A broadly applicable quantitative relative reactivity model for nucleophilic arom
Technical Support Center: Purification of 2-hydrazinyl-5-methoxypyridine
Welcome to the technical support guide for the purification of 2-hydrazinyl-5-methoxypyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 2-hydrazinyl-5-methoxypyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important intermediate.
Introduction: Understanding the Chemistry
2-hydrazinyl-5-methoxypyridine is typically synthesized via nucleophilic aromatic substitution, reacting a 2-halopyridine (like 2-chloro- or 2-bromo-5-methoxypyridine) with hydrazine hydrate.[1] The primary challenges in its purification stem from the nature of the starting materials, potential side products, and the physical properties of the product itself. Common impurities include unreacted starting materials, excess hydrazine hydrate, and potential dimeric by-products.[1] This guide is structured to address these issues through systematic, evidence-based protocols.
Diagram: General Purification Strategy
The initial physical state of your crude product is the primary determinant for the initial purification strategy. The following workflow provides a general decision-making framework.
Stability of methoxy group on pyridine ring under hydrazine reflux
Topic: Stability of Methoxy Groups on Pyridine Rings Under Hydrazine Reflux Introduction Welcome to the Heterocyclic Chemistry Support Center. You are likely here because you are observing unexpected behavior during a hy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability of Methoxy Groups on Pyridine Rings Under Hydrazine Reflux
Introduction
Welcome to the Heterocyclic Chemistry Support Center. You are likely here because you are observing unexpected behavior during a hydrazine reflux reaction involving a methoxypyridine substrate. Whether you are attempting a Wolff-Kishner reduction , a cyclization , or a nucleophilic substitution , the fate of the methoxy group (-OMe) is strictly dictated by its positional relationship to the pyridine nitrogen.
This guide provides the diagnostic tools, mechanistic insights, and protocols necessary to predict and control the stability of your substrate.
Module 1: Diagnostic Flowchart
"Will my Methoxy Group Survive?"
Before proceeding, locate the position of your methoxy group relative to the ring nitrogen. Use this decision tree to predict the outcome.
Figure 1: Decision tree for predicting methoxypyridine stability in hydrazine. The 2- and 4-positions are electronically activated for displacement, while the 3-position is generally inert.
Module 2: Critical Troubleshooting (FAQs)
Scenario A: "I lost my methoxy group, but I wanted to keep it."
Diagnosis: You likely have a 2-methoxy or 4-methoxypyridine and are subjecting it to hydrazine reflux (e.g., during a Wolff-Kishner reduction of a separate carbonyl group).
The Mechanism: Hydrazine is a potent nucleophile. The pyridine ring is electron-deficient.[1] When the methoxy group is at the 2 or 4 position, the intermediate (Meisenheimer complex) is stabilized by resonance that places the negative charge on the electronegative ring nitrogen. This facilitates Nucleophilic Aromatic Substitution (
) , ejecting the methoxide and forming a hydrazinopyridine [1, 6].
Corrective Action:
Lower Temperature: Switch from high-boiling solvents (e.g., ethylene glycol, diglyme) to lower-boiling alcohols (ethanol) if possible.
Steric Shielding: If synthetic design allows, introduce a bulky substituent adjacent to the methoxy group to hinder nucleophilic attack.
Alternative Reduction: If performing a reduction, avoid Wolff-Kishner. Use Clemmensen reduction (Zn/Hg, HCl) or thioacetal desulfurization (Raney Ni), though be wary of acid sensitivity.
Scenario B: "I want to displace the methoxy group, but the reaction is too slow."
Diagnosis: You are likely using a 3-methoxypyridine OR you are using "wet" hydrazine at insufficient temperatures.
The Mechanism:
3-Position: The negative charge in the
intermediate cannot be delocalized onto the ring nitrogen. The energy barrier is too high for standard reflux conditions [6, 9].
Wet Hydrazine: Water competes with hydrazine. Instead of substitution, you may simply be hydrolyzing the ether to a pyridone (O-demethylation).
Corrective Action:
Check Position: If it is a 3-OMe,
will not work. You must activate the ring (e.g., N-oxidation to pyridine-N-oxide) or use a metal catalyst (e.g., Pd-catalyzed Buchwald-Hartwig amination).
Force Conditions (for 2/4-OMe): Use anhydrous hydrazine (98%+) and a higher boiling solvent like n-butanol or diglyme. Reflux at 120-140°C [4].
Scenario C: "I obtained a solid that isn't my product. It's insoluble in organic solvents."
Diagnosis: Formation of Pyridone (2- or 4-hydroxy pyridine).
Cause: O-Demethylation. This occurs if water is present in the reaction (from hydrazine hydrate) and the nucleophilic attack occurs at the methyl carbon of the methoxy group rather than the ring carbon, or via hydrolysis of the hydrazino intermediate.
Verification: Check NMR. Loss of the OMe singlet (~3.9 ppm) and appearance of a broad NH/OH exchangeable proton.
Module 3: Comparative Data & Reactivity
Table 1: Positional Reactivity of Methoxypyridines with Hydrazine
Substrate
Electronic Environment
Reaction with Hydrazine (Reflux)
Primary Product
2-Methoxypyridine
Activated (-stabilized intermediate)
Fast (Hours)
2-Hydrazinopyridine
4-Methoxypyridine
Activated (-stabilized intermediate)
Moderate
4-Hydrazinopyridine
3-Methoxypyridine
Deactivated (No -stabilization)
Inert (or very slow)
Recovered Starting Material
3-Methoxy-2-nitropyridine
Highly Activated (Nitro group assists)
Very Fast
2-Hydrazino-3-methoxypyridine (Nitro displacement is faster, but OMe can also leave)
Table 2: Solvent Effects on Displacement Rate (2-OMe)
Solvent
Boiling Point (°C)
Reaction Rate
Notes
Ethanol
78
Slow
Good for sensitive substrates; may require days.
n-Butanol
117
Optimal
Standard for synthesis; complete in 4-12 hrs.
Diglyme
162
Fast
Risk of decomposing the hydrazine or multiple substitutions.
Neat (Hydrazine Hydrate)
114
Fast
High yield, but requires excess hydrazine (5-10 equiv).
Module 4: Experimental Protocols
Protocol A: Synthesis of 2-Hydrazinopyridine (Displacement)
Use this when you WANT to replace the -OMe group.
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagents:
2-Methoxypyridine (1.0 equiv)
Hydrazine Hydrate (80% or 98%, 5.0 - 10.0 equiv). Note: Excess hydrazine acts as both reactant and solvent.
Monitor: Check TLC (System: 10% MeOH in DCM). The starting material (high Rf) should disappear; the product is more polar (low Rf) and stains purple/brown with ninhydrin.
Crystallization: Often, the product precipitates upon cooling. Filter and wash with cold isopropanol.
Extraction: If no precipitate, remove excess hydrazine under reduced pressure (Caution: Hydrazine is toxic/explosive). Dissolve residue in DCM, wash with brine, dry over
, and concentrate.
Validation:
NMR (DMSO-) shows loss of -OMe singlet (3.8 ppm) and appearance of hydrazine protons (broad singlets at 4.0–8.0 ppm range depending on tautomers) [4, 16].
Protocol B: Preservation of 3-Methoxy Group (Wolff-Kishner Context)
Use this when performing reactions elsewhere on the molecule.
Setup: Standard reflux setup.
Reagents:
3-Methoxypyridine derivative (containing a ketone/aldehyde).
Hydrazine Hydrate (1.5 equiv).
KOH (Solid, 1.5 equiv).
Solvent: Diethylene glycol (high boiling) or Ethanol (lower temp).
Procedure:
Form the hydrazone first at moderate temp (80°C).
Raise temperature to 180-200°C (standard Wolff-Kishner) ONLY if necessary.
Warning: Even at position 3, extreme temperatures (>200°C) in the presence of strong base (KOH) can cause ether cleavage (demethylation) to the pyridinol.
Recommendation: Use the Huang-Minlon modification but keep the temperature as low as possible to effect reduction, or switch to a mild hydride reduction if applicable.
References
National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
Chemistry LibreTexts. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link][3]
Pearson. Nucleophilic Aromatic Substitution of Pyridine. Available at: [Link]
Google Patents (CN106588758B). Synthesis process of 2-hydrazinopyridine derivative.[4] Available at: [3][5]
Stack Exchange (Chemistry). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
Asian Journal of Chemistry. A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine. (Demonstrates 2-hydrazino synthesis). Available at: [Link]
Technical Support Center: Solving Solubility Challenges of 2-hydrazinyl-5-methoxypyridine HCl
Welcome to the technical support center for 2-hydrazinyl-5-methoxypyridine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-hydrazinyl-5-methoxypyridine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound. Here, we combine fundamental chemical principles with field-proven methodologies to ensure you can confidently prepare and utilize this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 2-hydrazinyl-5-methoxypyridine HCl.
Q1: Why is my 2-hydrazinyl-5-methoxypyridine HCl not dissolving in water?
A1: As a hydrochloride salt of a weak base, 2-hydrazinyl-5-methoxypyridine HCl is expected to be soluble in aqueous solutions. However, several factors can limit its dissolution. The pyridine and hydrazine moieties are weak bases, and their protonation is crucial for aqueous solubility.[1][2] If the pH of your water is neutral or slightly basic, the compound may not fully ionize, leading to poor solubility. The common ion effect could also play a role if other chloride sources are present.[3]
Q2: What is the expected effect of pH on the solubility of this compound?
A2: The solubility of 2-hydrazinyl-5-methoxypyridine HCl is highly pH-dependent.[4][5] At acidic pH (typically below the pKa of the pyridine and hydrazine groups), the nitrogen atoms will be protonated, forming a more soluble cationic species. As the pH increases towards and beyond its pKa, the compound will deprotonate to its less soluble free base form. Therefore, for maximum aqueous solubility, an acidic environment is recommended.
Q3: Can I use organic solvents to dissolve 2-hydrazinyl-5-methoxypyridine HCl?
A3: Yes, but with important considerations. While the HCl salt form has increased aqueous solubility, the free base form is generally more soluble in organic solvents. If you are using polar aprotic solvents like DMSO or DMF, the salt may dissolve well. However, in less polar organic solvents, you might need to convert the salt to its free base form by treatment with a mild base to achieve better solubility. Be aware that simply dissolving the HCl salt in some organic solvents might lead to the salt crashing out.[6]
Q4: I've prepared a stock solution in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?
A4: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in the final aqueous medium. When the DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically. If the final concentration of the compound in the buffer exceeds its aqueous solubility at that specific pH and temperature, it will precipitate. To resolve this, you may need to lower the final concentration, increase the percentage of co-solvent in the final solution, or adjust the pH of the aqueous buffer.
Q5: Is it safe to heat the solution to improve solubility?
A5: Gentle heating can be an effective method to increase the dissolution rate. However, prolonged or excessive heating should be avoided. Hydrazine derivatives can be susceptible to degradation at elevated temperatures. It is crucial to first assess the thermal stability of 2-hydrazinyl-5-methoxypyridine HCl before employing heat as a routine solubilization method.
Section 2: Troubleshooting Guides
This section provides structured, step-by-step guidance for overcoming specific solubility problems during your experiments.
Guide 1: Preparing an Aqueous Stock Solution
Problem: You are unable to achieve your desired concentration of 2-hydrazinyl-5-methoxypyridine HCl in an aqueous buffer (e.g., PBS pH 7.4).
Troubleshooting Workflow
Caption: Workflow for dissolving 2-hydrazinyl-5-methoxypyridine HCl in aqueous media.
Detailed Steps & Rationale
pH Adjustment: The primary reason for poor aqueous solubility of this HCl salt is a pH that is too high. By lowering the pH with a dilute acid like HCl, you drive the equilibrium towards the protonated, more soluble form of the molecule.[4][5]
Sonication: This provides mechanical energy to break up solid aggregates and increase the surface area available for dissolution, accelerating the process.
Gentle Warming: Increasing the temperature provides thermal energy that can help overcome the lattice energy of the solid, often increasing solubility. Use a water bath and monitor the temperature carefully to avoid degradation.
Co-solvent Consideration: If the above steps fail, the intrinsic solubility of the compound in a purely aqueous system at your desired concentration may be too low. A co-solvent strategy will be necessary.[7][8]
Guide 2: Formulating with Co-solvents for Biological Assays
Problem: Your DMSO stock of 2-hydrazinyl-5-methoxypyridine HCl precipitates upon dilution into your aqueous cell culture medium or assay buffer.
Co-solvent Strategy Table
Co-solvent
Typical Starting % (v/v) in Final Solution
Pros
Cons
DMSO
0.1 - 1%
High solubilizing power for many organics.
Can be toxic to cells at >1%. May interfere with some assays.
Ethanol
1 - 5%
Biocompatible at low concentrations. Volatile.
Lower solubilizing power than DMSO for some compounds.
PEG 400
1 - 10%
Low toxicity, good for in vivo formulations.
Can be viscous. May affect protein interactions.
Propylene Glycol
1 - 10%
Good safety profile. Often used in pharmaceutical formulations.[8]
Prepare a High-Concentration Stock: Dissolve 2-hydrazinyl-5-methoxypyridine HCl in 100% DMSO to create a concentrated stock (e.g., 50 mM).
Serial Dilution in Co-solvent: Create a dilution series of your stock solution in DMSO.
Test Dilution in Aqueous Buffer: In microcentrifuge tubes, add your assay buffer. Then, add a small, fixed volume of each DMSO stock concentration to the buffer to achieve your final desired compound concentration. For example, add 2 µL of each DMSO stock to 198 µL of buffer.
Observe for Precipitation: Vortex each tube and let it stand at room temperature for 30 minutes. Visually inspect for any precipitate or cloudiness.
Determine Maximum Tolerated Co-solvent %: The highest concentration that remains clear indicates the appropriate co-solvent percentage to use in your experiment. It is good practice to use the lowest percentage of co-solvent that maintains solubility.[9]
Section 3: Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol determines the equilibrium solubility of 2-hydrazinyl-5-methoxypyridine HCl in a specific buffer.[10][11]
Preparation: Prepare the aqueous buffer of interest (e.g., 50 mM phosphate buffer, pH 4.0).
Addition of Excess Compound: Add an excess amount of 2-hydrazinyl-5-methoxypyridine HCl to a known volume of the buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[10]
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker for 24-48 hours to ensure equilibrium is reached.
Separation of Solid: After equilibration, allow the suspension to settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[12]
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.
Protocol 2: pH-Dependent Solubility Profile
This protocol expands on the shake-flask method to understand how pH affects solubility.
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
Solubility Determination: Perform the shake-flask method (Protocol 1) for 2-hydrazinyl-5-methoxypyridine HCl in each of the prepared buffers.
Data Plotting: Plot the measured solubility (in mg/mL or µM) on the y-axis against the pH of the buffer on the x-axis.
Analysis: The resulting graph will illustrate the pH-solubility profile, which is critical for selecting appropriate formulation conditions for various applications.[]
Section 4: Underlying Scientific Principles
The Chemistry of Hydrochloride Salts
2-hydrazinyl-5-methoxypyridine is a weak base due to the lone pairs of electrons on its nitrogen atoms. Reacting this weak base with hydrochloric acid (a strong acid) results in an acid-base reaction that forms the hydrochloride salt.[2][14]
Free Base + HCl ⇌ Hydrochloride Salt
In an aqueous solution, this equilibrium is dynamic. The salt form, being ionic, is generally more water-soluble than the neutral free base.
Caption: pH effect on the ionization and solubility of a weak base HCl salt.
This pH-dependent behavior is fundamental to controlling the solubility of 2-hydrazinyl-5-methoxypyridine HCl.[15] By manipulating the pH, researchers can effectively control whether the compound is in its soluble (protonated) or insoluble (free base) state.
References
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health (NIH). [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. [Link]
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]
STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. [Link]
Strong and Weak Acids and Bases and Their Salts. BCcampus Open Publishing. [Link]
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]
Complexes of the two geometrical isomers of pyridine-2-carbaldehyde 2′-pyridylhydrazone with group vi metal carbonyls and substituted carbonyls. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
Physicochemical properties of compounds (PY 1-9). ResearchGate. [Link]
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
12.5: Strong and Weak Acids and Bases and their Salts. Chemistry LibreTexts. [Link]
Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?. ResearchGate. [Link]
1H NMR spectrum analysis of 2-Hydrazinyl-5-methoxypyridine
An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-Hydrazinyl-5-methoxypyridine: A Comparative Approach For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-Hydrazinyl-5-methoxypyridine: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of 2-hydrazinyl-5-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry. By adopting a comparative approach with structurally related analogues, we will dissect the nuances of its spectral features, offering a robust framework for interpretation and characterization.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The molecular architecture of 2-hydrazinyl-5-methoxypyridine dictates its ¹H NMR spectrum. The pyridine ring features three aromatic protons, influenced by the electronic effects of two key substituents: the electron-donating hydrazinyl (-NHNH₂) group at the C2 position and the electron-donating methoxy (-OCH₃) group at the C5 position. These groups increase the electron density of the aromatic ring, causing the ring protons to be more shielded and thus appear at a lower chemical shift (further upfield) compared to unsubstituted pyridine.
The structure and expected proton environments are as follows:
Caption: Structure of 2-Hydrazinyl-5-methoxypyridine with key protons labeled.
Based on the substituent effects, we can predict the following spectral characteristics:
Aromatic Protons (H-3, H-4, H-6):
H-6: This proton is ortho to the ring nitrogen, which is electron-withdrawing, leading to a downfield shift. It will appear as a doublet.
H-4: This proton is meta to the hydrazinyl group and ortho to the methoxy group. It will appear as a doublet of doublets.
H-3: This proton is ortho to the hydrazinyl group and meta to the methoxy group. It will be the most shielded of the aromatic protons and will appear as a doublet.
Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
Hydrazinyl Protons (-NHNH₂): The protons on the hydrazinyl group are exchangeable and may appear as two broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
A Comparative Analysis: Elucidating Substituent Effects
To substantiate our predictions, we will compare the expected spectrum of 2-hydrazinyl-5-methoxypyridine with the known ¹H NMR data of structurally similar compounds. This comparison allows for a more precise assignment of chemical shifts and a deeper understanding of how each substituent influences the electronic environment of the pyridine ring.
Note: The data for 2-amino-5-methylpyridine is used as an analogue to infer the influence of an amino-type group at C2 and a donating group at C5.
From this comparison, we can observe that the electron-donating hydrazinyl and methoxy groups both contribute to shielding the ring protons, shifting them upfield compared to unsubstituted pyridine. The predicted values for 2-hydrazinyl-5-methoxypyridine are an amalgamation of these individual effects.
Experimental Protocol for ¹H NMR Analysis
Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and data acquisition. The following protocol provides a reliable methodology.
I. Sample Preparation
Analyte Weighing: Accurately weigh 5-10 mg of 2-hydrazinyl-5-methoxypyridine.
Solvent Selection: Choose a suitable deuterated solvent.
CDCl₃ (Deuterated Chloroform): A common choice for many organic compounds.
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Useful for compounds with lower solubility in CDCl₃ and for observing exchangeable protons like those on the hydrazinyl group. The choice of solvent can affect chemical shifts.[4][5]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (typically around 4-5 cm).
II. Data Acquisition
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the probe.
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
Acquisition Parameters: Set the following typical parameters for a ¹H NMR experiment:
Pulse Angle: 30-45 degrees
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-5 seconds
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
Fourier Transform and Phasing: After data acquisition, perform a Fourier transform, and then phase the spectrum to obtain pure absorption peaks.
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.
Caption: Workflow for ¹H NMR Spectrum Analysis.
Interpreting the Spectrum: A Self-Validating Approach
The final step is the comprehensive analysis of the processed spectrum.
Chemical Shift (δ): Correlate the observed chemical shifts with the predicted values and the data from the comparative compounds.
Integration: The integral of each peak should correspond to the number of protons it represents (e.g., 1H for each aromatic proton, 3H for the methoxy group).
Multiplicity (Splitting Pattern): The splitting pattern provides information about the number of neighboring protons. For the pyridine ring, the ortho, meta, and para coupling constants (J-values) will be distinct and can be used to confirm the assignments.
Assignment Confirmation: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to confirm proton-proton couplings and definitively assign the signals from the pyridine ring protons.
By systematically following this guide, researchers can confidently characterize 2-hydrazinyl-5-methoxypyridine and its analogues, ensuring the structural integrity of their compounds for further research and development.
References
PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
SpectraBase. (n.d.). 2-(4-pyridinyl)-4-quinolinecarbohydrazide. Retrieved from [Link]
National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]
ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, Pyridine-d5, simulated). Retrieved from [Link]
National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
J&K Scientific. (n.d.). 2-Hydrazinopyridine, 97%. Retrieved from [Link]
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Retrieved from [Link]
The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]
Comparative Guide: LC-MS Fragmentation & Performance of 5-Methoxy-2-Hydrazinopyridine (5-MHP)
Executive Summary In the landscape of trace analysis—whether quantifying genotoxic impurities (GTIs) or derivatizing carbonyls for metabolomics—5-methoxy-2-hydrazinopyridine (5-MHP) represents a high-performance alternat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of trace analysis—whether quantifying genotoxic impurities (GTIs) or derivatizing carbonyls for metabolomics—5-methoxy-2-hydrazinopyridine (5-MHP) represents a high-performance alternative to traditional reagents like 2,4-Dinitrophenylhydrazine (DNPH) and 2-Hydrazinopyridine (2-HP).[1][2]
While DNPH remains the gold standard for UV detection, its performance in ESI-MS (Electrospray Ionization) is often compromised by poor ionization efficiency in positive mode. 5-MHP addresses this gap. The addition of an electron-donating methoxy group (–OCH₃) at the C5 position of the pyridine ring significantly enhances the basicity of the ring nitrogen, facilitating superior protonation in ESI+ and yielding a distinct, robust fragmentation pattern essential for Multiple Reaction Monitoring (MRM).
Part 1: The Molecule & Ionization Mechanism
To understand the fragmentation, we must first establish the ionization behavior. 5-MHP is a bifunctional molecule containing a hydrazine tail (reactive center) and a methoxy-pyridine core (ionization tag).
Chemical Formula:
Monoisotopic Mass: 139.07 Da
Target Ion $[M+H]^+ $: m/z 140.08
The "Methoxy Effect" on Sensitivity
Unlike DNPH, which relies on electron-withdrawing nitro groups (making it acidic and better for Negative Ion mode), 5-MHP is designed for Positive Ion Mode (ESI+) .
Mechanism: The methoxy group exerts a positive mesomeric effect (+M), increasing electron density on the pyridine ring.
Result: The ring nitrogen becomes a "proton sponge," significantly lowering the Limit of Detection (LOD) compared to non-methoxylated analogs like 2-HP.
Part 2: Fragmentation Pattern Analysis
The utility of 5-MHP in LC-MS/MS relies on its "hard" fragmentation pathways, which produce stable diagnostic ions. The following analysis assumes a standard Collision Induced Dissociation (CID) energy of 15–25 eV.
Primary Fragmentation Pathway
Precursor (
140): The protonated parent ion.
Loss of Ammonia (
, 17 Da): The most dominant channel. The hydrazine group cleaves to form the stable 5-methoxy-2-aminopyridine cation ( 123).
Secondary Fragmentations (from
123):
Loss of Methyl Radical (
, 15 Da): Cleavage of the methoxy ether bond yields a pyridone-like cation ( 108).
Ring Contraction (
, 27 Da): A characteristic pyridine degradation, yielding 96.
Visual Pathway (DOT Diagram)
Figure 1: Proposed ESI+ fragmentation pathway of 5-methoxy-2-hydrazinopyridine. The transition 140
123 is the primary quantifier transition.
Part 3: Comparative Performance Guide
This section objectively compares 5-MHP against industry alternatives for the analysis of carbonyls (via derivatization) or direct impurity monitoring.
Table 1: Reagent Comparison Matrix
Feature
DNPH (2,4-Dinitrophenylhydrazine)
2-HP (2-Hydrazinopyridine)
5-MHP (5-Methoxy-2-hydrazinopyridine)
Primary Detection
UV (360 nm)
LC-MS (ESI+)
LC-MS (High Sensitivity ESI+)
Ionization Mode
ESI Negative / APCI
ESI Positive
ESI Positive
Ionization Tag
Acidic Phenyl Ring
Pyridine Nitrogen
Activated Pyridine Nitrogen
MS Fragmentation
Poor (requires high energy)
Moderate
Excellent (Clean neutral losses)
LOD (Approx)
10–50 nM
1–5 nM
< 0.5 nM
Chromatography
High hydrophobicity (Late elution)
Moderate
Moderate (Good retention on C18)
Why Choose 5-MHP over DNPH?
The "Soft Ionization" Problem: DNPH derivatives are non-volatile and poorly protonated. They often require APCI or negative mode ESI, which suffers from higher background noise in complex biological matrices.
The Solution: 5-MHP derivatives carry a permanent "charge-ready" site (the pyridine N). This results in 10-50x higher signal-to-noise ratios in ESI+ compared to DNPH in negative mode.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for the detection of 5-MHP as a Genotoxic Impurity (GTI) or as a derivatized analyte.
Workflow Diagram
Figure 2: Analytical workflow for 5-MHP analysis.
Step-by-Step Methodology
1. Chromatographic Conditions (LC)
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to ensure pyridine protonation).
Mobile Phase B: Acetonitrile.
Gradient: 5% B (0-1 min)
95% B (at 6 min).
Flow Rate: 0.4 mL/min.
2. Mass Spectrometry Parameters (Source: ESI+)
Capillary Voltage: 3.5 kV.
Gas Temperature: 300°C.
Collision Energy (CE):
Quantifier (140
123): 12–15 eV (Soft cleavage of ammonia).
Qualifier (140
96): 25–30 eV (Hard ring cleavage).
3. System Suitability Test (Self-Validation)
Peak Shape: Tailing factor must be < 1.5. (If tailing occurs, increase buffer concentration to 5mM Ammonium Formate).
Ratio Check: The area ratio of the Quantifier (123) to Qualifier (96) transition should remain constant (
20%) across the calibration range.
References
ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
Agilent Technologies. (2018).[3] Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Application Note 5991-9313EN. Link
Shimadzu Corporation. (2015). Analysis of DNPH-aldehydes using LC-MS (APCI Negative Mode). Application Data Sheet No. 31. Link
Vaka, P. R., et al. (2024).[4] Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod. American Journal of Analytical Chemistry, 15, 123-140. Link
Tomczyk, N. (2018).[3] Fundamentals of MS: Fragmentation Patterns. Waters Corporation Educational Series. Link
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Hydrazine Pyridines
Introduction: The Analytical Imperative for Hydrazine Pyridines Hydrazine pyridines represent a crucial class of heterocyclic compounds, frequently employed as key starting materials and intermediates in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Hydrazine Pyridines
Hydrazine pyridines represent a crucial class of heterocyclic compounds, frequently employed as key starting materials and intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1] Their purity is not merely a matter of quality control but a critical safety and efficacy parameter. A primary concern in their synthesis is the presence of residual hydrazine, a potent process-related impurity. Due to its classification as a potential genotoxic impurity (PGI), regulatory bodies mandate that its levels be controlled to parts-per-million (ppm) concentrations in the final active pharmaceutical ingredient (API).[2][3]
However, the direct analysis of hydrazine and its highly polar derivatives like hydrazine pyridines presents significant challenges for chromatographers. These molecules typically exhibit:
Poor Retention: Their high polarity leads to minimal or no retention on conventional reversed-phase (RP) HPLC columns.[4]
Lack of a Strong Chromophore: Hydrazine itself does not possess a UV-absorbing functional group, rendering standard UV detection highly insensitive.[2]
Matrix Interference: In a drug substance, the API is present at a concentration thousands of times higher than the impurity, creating a high potential for co-elution and signal suppression.[2][5]
This guide provides an in-depth comparison of analytical strategies to overcome these obstacles. We will explore the nuances of direct analysis versus the scientifically superior approach of pre-column derivatization, culminating in a robust, validated protocol for the accurate purity analysis of hydrazine pyridines.
Methodological Comparison: Direct Analysis vs. Pre-Column Derivatization
The fundamental challenge in analyzing hydrazine pyridines lies in making them "visible" and "retainable" to the HPLC system. Two primary philosophies exist: analyzing the molecule directly using specialized chromatography or chemically modifying it to be compatible with standard, high-performance methods.
Alternative 1: Direct Analysis via Mixed-Mode Chromatography
Direct analysis attempts to retain the polar hydrazine and hydrazine pyridine molecules without chemical modification. This typically employs mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.
Mechanism of Action: For hydrazine, a cation-exchange mechanism is employed to retain the polar, basic molecule on a column like the Coresep 100.[4] Pyridine-containing compounds can also be retained on specialized mixed-mode columns.[6][7]
Advantages:
Simplified Workflow: Eliminates the need for a chemical derivatization step, saving time and reducing potential sources of error.
Direct Measurement: Analyzes the compound in its native state.
Disadvantages:
Limited Sensitivity: Without a chromophore, achieving the required low ppm detection limits for hydrazine with a UV detector is often impossible, necessitating more complex detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[4]
Column Specificity: Requires specialized and less common mixed-mode columns, which may not be readily available in all laboratories.
Matrix Effects: Highly susceptible to interference from other ionic species in the sample matrix, potentially compromising accuracy.
Recommended Strategy: Pre-Column Derivatization with RP-HPLC
The most robust and widely adopted strategy involves a pre-column derivatization step. This approach chemically converts the target analyte (hydrazine) into a new compound (a hydrazone) with ideal properties for RP-HPLC analysis.[8]
Mechanism of Action: A derivatizing agent, typically an aldehyde or ketone, is reacted with the hydrazine functional group. This reaction forms a stable hydrazone derivative that is significantly less polar and possesses a strong chromophore.[2]
Causality for Superior Performance:
Dramatically Enhanced UV Sensitivity: The derivatization reaction attaches a UV-absorbing moiety to the hydrazine molecule, enabling detection at low ppm levels with a standard PDA or UV detector.[2][5]
Vastly Improved Chromatography: The resulting hydrazone is more hydrophobic, allowing for excellent retention and separation on ubiquitous, high-efficiency C18 columns.
Superior Specificity and Reduced Interference: The reaction is highly specific to the hydrazine group. Furthermore, by selecting a derivatizing agent that creates a product with a unique maximum absorbance wavelength (λmax), one can shift the detection to a region of the UV spectrum (e.g., >350 nm) where the API and most other impurities do not absorb, effectively eliminating matrix interference.[2][9]
The logical superiority of the derivatization approach makes it the gold standard for this type of analysis, providing the trustworthiness and sensitivity required for genotoxic impurity control.
In-Depth Guide: Purity Analysis via Salicylaldehyde Derivatization and RP-HPLC
This section provides a comprehensive, field-proven protocol for the determination of hydrazine impurity in a hydrazine pyridine substance. The method is based on derivatization with salicylaldehyde, a reliable and effective reagent.[9][10]
The Chemistry: Schiff Base Formation
The core of this method is the reaction between hydrazine and salicylaldehyde. This is a classic condensation reaction that forms a stable Schiff base, specifically, salicylaldehyde hydrazone. This new molecule is larger, less polar, and contains an extended conjugated system, making it an excellent chromophore for UV detection.
Experimental Workflow Visualization
The overall process, from sample preparation to final analysis, is outlined below.
Caption: Workflow for Hydrazine Analysis via Derivatization-HPLC.
Detailed Experimental Protocol
This protocol is a self-validating system. The inclusion of a system suitability test and bracketed standards ensures the reliability of each analytical run.
1. Reagents and Materials
Hydrazine Hydrate (Analytical Standard)
Salicylaldehyde (≥98% purity)
Ammonium Dihydrogen Phosphate (HPLC Grade)
Methanol (HPLC Grade)
Water (Ultrapure, 18.2 MΩ·cm)
Hydrazine Pyridine API sample
2. Solution Preparation
Buffer Preparation (Aqueous Component): Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of ultrapure water.[9]
Mobile Phase: Mix the Buffer Preparation and Methanol in a 25:75 (v/v) ratio. Filter through a 0.45 µm filter and degas.[9]
Diluent: Use ultrapure water or an appropriate mixture as determined during method development.
Derivatizing Reagent: Prepare a solution of salicylaldehyde in the diluent (e.g., 0.5 mL in 100 mL).
3. Standard Stock and Working Solutions
Hydrazine Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of hydrazine hydrate standard in diluent.
Working Standard Solution (e.g., 6.25 µg/mL): Dilute the Stock Solution to the target concentration, which should correspond to the specification limit for the impurity in the API.
4. Sample and Standard Preparation for Analysis
Test Sample: Accurately weigh about 100 mg of the hydrazine pyridine API into a 10 mL volumetric flask. Add 5 mL of diluent.
Working Standard: Pipette a known volume of the Working Standard Solution into a separate 10 mL volumetric flask.
Derivatization Step: To both the Test Sample and Working Standard flasks, add a specified amount of the Salicylaldehyde Derivatizing Reagent (e.g., 50 µL).[10]
Reaction: Immediately vortex the flasks for 30 seconds and allow them to react for a set time (e.g., 20 minutes) at room temperature to ensure complete derivatization.[10]
Final Dilution: Dilute both flasks to the 10 mL mark with diluent and mix thoroughly.
5. HPLC Chromatographic Conditions
Instrument: HPLC system with a UV/PDA Detector.
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[9]
Mobile Phase: Isocratic elution with 25:75 (v/v) Ammonium Dihydrogen Phosphate Buffer : Methanol.[9]
Run Time: Approximately 40 minutes, or until all related peaks have eluted.
Method Development Logic Visualization
The decision-making process during method development follows a logical path to arrive at the optimal analytical solution.
Caption: Decision Pathway for HPLC Method Development.
Performance Data and Validation (The Trustworthiness Pillar)
A method is only reliable if its performance is thoroughly validated according to International Conference on Harmonization (ICH) guidelines.[9] The derivatization-HPLC method consistently demonstrates excellent performance, meeting the stringent requirements for impurity analysis.
Table 1: Comparison of HPLC Methods and Typical Validation Performance
High; stable against small changes in pH, flow, temp.
No significant change in results.
Data presented are representative values synthesized from cited literature to illustrate expected performance.[9][10][11]
Conclusion: An Authoritative Recommendation
For the critical task of purity analysis of hydrazine pyridines, particularly for the quantification of residual hydrazine, a strategy centered on pre-column derivatization with salicylaldehyde followed by reversed-phase HPLC is unequivocally the most scientifically sound and robust approach. It directly addresses the inherent analytical challenges of the analytes by enhancing UV sensitivity, improving chromatographic retention, and ensuring specificity in complex matrices.
While direct analysis methods exist, they often lack the sensitivity and reliability required to meet the stringent regulatory limits for genotoxic impurities. The derivatization method, when properly developed and validated, provides a self-validating, trustworthy, and highly effective system for ensuring the quality and safety of pharmaceutical products.
References
HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. [Link]
Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry. [Link]
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
Determination of potential genotoxic impurity hydrazine hydrate in ibrutinib by RP-liquid chromatography. ResearchGate. [Link]
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed. [Link]
Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central. [Link]
The method that derivatization HPLC methods determine hydrazine hydrate.
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. [Link]
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. [Link]
A Comparative Guide to the Reactivity of 2-Hydrazinyl-5-methoxypyridine vs. 2-Hydrazinopyridine
Executive Summary In the landscape of medicinal chemistry and drug development, substituted pyridines serve as foundational scaffolds for a vast array of therapeutic agents. Among these, 2-hydrazinopyridine and its deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of medicinal chemistry and drug development, substituted pyridines serve as foundational scaffolds for a vast array of therapeutic agents. Among these, 2-hydrazinopyridine and its derivatives are pivotal intermediates, prized for their utility in constructing complex heterocyclic systems through reactions like hydrazone formation and cyclocondensation. This guide presents a comparative analysis of the reactivity of two key analogues: 2-hydrazinopyridine and 2-hydrazinyl-5-methoxypyridine. The primary differentiating feature, a methoxy group at the 5-position, imparts significant electronic modifications to the pyridine ring, thereby modulating the nucleophilicity and reactivity of the appended hydrazine moiety. Through a detailed examination of electronic effects, supported by mechanistic insights and practical experimental protocols, this document provides researchers with the predictive understanding necessary to select the appropriate reagent and optimize reaction conditions for their specific synthetic goals.
Introduction: The Strategic Importance of Hydrazinopyridines
2-Hydrazinopyridine is a versatile bifunctional molecule, featuring a nucleophilic hydrazine group and a pyridine ring, a common motif in pharmacologically active compounds.[1] It serves as a crucial building block for synthesizing a variety of nitrogen-containing heterocycles, which are prominent in pharmaceuticals and agrochemicals.[2] The introduction of substituents onto the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties. This guide focuses on the impact of an electron-donating methoxy group (-OCH₃) at the 5-position, comparing the parent compound, 2-hydrazinopyridine, with 2-hydrazinyl-5-methoxypyridine. Understanding the nuanced differences in their reactivity is critical for designing efficient synthetic routes and for the rational design of new chemical entities.
Structural and Electronic Analysis: The Influence of the Methoxy Group
The reactivity of the hydrazine group in these compounds is intrinsically linked to the electronic nature of the pyridine ring to which it is attached. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom.[3] However, the substituent at the 5-position can either exacerbate or mitigate this effect.
2.1. 2-Hydrazinopyridine: The Baseline
In 2-hydrazinopyridine, the hydrazine moiety is attached to an unsubstituted, electron-deficient pyridine ring. The lone pair of electrons on the terminal nitrogen of the hydrazine is readily available for nucleophilic attack, making it a competent nucleophile in various reactions.
2.2. 2-Hydrazinyl-5-methoxypyridine: An Electron-Donating System
The introduction of a methoxy group at the 5-position fundamentally alters the electronic landscape of the molecule. The methoxy group exerts two opposing electronic effects:
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing effect through the sigma bond framework.
Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the pyridine ring's π-system. This effect is particularly strong when the substituent is at the para-position (position 5) relative to the ring nitrogen's influence on the 2-position.
The +M effect significantly outweighs the -I effect, leading to an overall increase in electron density within the pyridine ring.[4] This enrichment of the π-system has a direct impact on the attached hydrazine group.
O
+
C1=CC(NN)=C
N=C1"];
B -- "Resonance" --> C["
O
+
C1=C
C(NN)=CN=C1"];
end
node [shape=plaintext];
caption[label="Resonance effect of the methoxy group."];
}
Caption: Resonance structures showing electron donation from the methoxy group into the pyridine ring.
This increased electron density on the ring is relayed to the hydrazine moiety, enhancing the nucleophilicity of its terminal nitrogen atom. Consequently, 2-hydrazinyl-5-methoxypyridine is predicted to be a more potent nucleophile than 2-hydrazinopyridine.
Comparative Reactivity Profile
The enhanced nucleophilicity of 2-hydrazinyl-5-methoxypyridine translates to a higher reaction rate in nucleophilic addition and substitution reactions. Studies on substituted arylhydrazines have consistently shown that electron-donating groups on the aromatic ring increase reactivity towards electrophiles.[4]
Table 1: Comparative Properties of Hydrazinopyridine Analogs
The +M effect of the methoxy group increases electron density on the hydrazine moiety.[4]
Reactivity in Hydrazone Formation
High
Higher
Increased nucleophilicity leads to a faster rate of attack on the electrophilic carbonyl carbon.
Basicity (pKa)
Lower
Higher
Increased electron density on the nitrogen atoms generally correlates with higher basicity.
Case Study: Hydrazone Formation
A quintessential reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[7] This reaction is fundamental in many multi-step syntheses and for creating derivatives for analytical purposes.[2][8]
The mechanism proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.
Caption: General mechanism for hydrazone formation.
Given the enhanced nucleophilicity of 2-hydrazinyl-5-methoxypyridine, it is expected to react faster with a given carbonyl compound than 2-hydrazinopyridine under identical conditions. This can be advantageous for reactions involving sterically hindered or electronically deactivated carbonyls, potentially leading to higher yields and shorter reaction times.
Experimental Protocol: Comparative Kinetic Analysis of Hydrazone Formation
This protocol provides a framework for quantitatively comparing the reaction rates.
Objective: To determine the second-order rate constants for the reaction of 2-hydrazinopyridine and 2-hydrazinyl-5-methoxypyridine with a model aldehyde (e.g., 4-nitrobenzaldehyde).
Methodology:
Reagent Preparation:
Prepare stock solutions of 2-hydrazinopyridine (0.1 M in ethanol), 2-hydrazinyl-5-methoxypyridine (0.1 M in ethanol), and 4-nitrobenzaldehyde (0.01 M in ethanol).
Reaction Setup:
Equilibrate a UV-Vis spectrophotometer to a constant temperature (e.g., 25°C).
In a quartz cuvette, mix 2.0 mL of the 4-nitrobenzaldehyde solution with 0.8 mL of ethanol.
Initiate the reaction by adding 0.2 mL of the respective hydrazine stock solution, ensuring rapid mixing.
Data Acquisition:
Immediately begin monitoring the increase in absorbance at the λ_max_ of the resulting hydrazone product over time. The product will be more conjugated and thus absorb at a longer wavelength than the reactants.
Data Analysis:
Under pseudo-first-order conditions (hydrazine in large excess), plot ln(A_∞_ - A_t_) versus time, where A_∞_ is the final absorbance and A_t_ is the absorbance at time t.
The slope of this plot will be -k_obs_ (the observed rate constant).
The second-order rate constant (k₂) is calculated as k₂ = k_obs_ / [Hydrazine].
Validation and Comparison:
Repeat the experiment at least three times for each hydrazine to ensure reproducibility.
Compare the calculated k₂ values. It is hypothesized that k₂(2-hydrazinyl-5-methoxypyridine) > k₂(2-hydrazinopyridine).
Caption: Workflow for comparative kinetic study.
Utility in Cyclization Reactions
Hydrazinopyridines are precursors to fused heterocyclic systems like pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines, which are of significant interest in drug discovery. The increased reactivity of the methoxy-substituted analog can be beneficial in these transformations, often allowing for milder reaction conditions. For instance, in reactions with 1,3-dicarbonyl compounds to form pyrazoles, the enhanced nucleophilicity can facilitate the initial condensation step, which is often rate-limiting.
Conclusion and Practical Recommendations
The presence of a 5-methoxy group significantly enhances the reactivity of the hydrazine moiety in 2-hydrazinylpyridine due to its potent electron-donating resonance effect. This leads to a more nucleophilic reagent that reacts faster in canonical reactions such as hydrazone formation.
Recommendations for Researchers:
For high-yield, rapid reactions or with less reactive electrophiles: 2-Hydrazinyl-5-methoxypyridine is the superior choice. Its enhanced nucleophilicity can overcome higher activation barriers and may allow for lower reaction temperatures.
For standard transformations or when cost is a primary concern: 2-Hydrazinopyridine remains a highly effective and more economical reagent for a wide range of applications.
In competitive reaction environments: The differential reactivity can be exploited for selective reactions. If a molecule contains multiple electrophilic sites, the more reactive 2-hydrazinyl-5-methoxypyridine may exhibit different selectivity compared to its unsubstituted counterpart.
This guide provides a foundational understanding of the electronic factors governing the reactivity of these two important synthetic intermediates. By appreciating these principles, researchers can make more informed decisions in their synthetic endeavors, leading to more efficient and successful outcomes.
References
CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
Chemistry LibreTexts - Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
Semantic Scholar - Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. [Link]
Chemistry Stack Exchange - Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]
RSC Publishing - Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
ResearchGate - Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]
Comparative Guide: IR Spectroscopy for Hydrazinopyridines vs. Analogs
Topic: Infrared (IR) Spectroscopy Peaks for Hydrazine Substituted Pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Hydrazine-substit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Infrared (IR) Spectroscopy Peaks for Hydrazine Substituted Pyridines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrazine-substituted pyridines (hydrazinopyridines) are critical pharmacophores in medicinal chemistry, serving as precursors for tuberculosis drugs (e.g., Isoniazid), antihypertensives (e.g., Hydralazine), and various antimicrobial agents. Their structural characterization is pivotal, particularly in distinguishing them from their synthetic precursors (halopyridines) and structural analogs (aminopyridines).
This guide provides an objective, technical comparison of the infrared (IR) spectral performance of 2-hydrazinopyridine against its primary alternatives. By focusing on specific vibrational modes—specifically the N-N stretch and complex N-H regions—researchers can reliably validate synthesis and purity without immediate recourse to more expensive techniques like NMR.
Core Comparative Analysis
The primary challenge in characterizing hydrazinopyridines is distinguishing the hydrazine moiety (
) from a simple amine () or the unreacted halogen precursor.
Spectral Fingerprint Comparison Table
The following table synthesizes experimental data to highlight the diagnostic peaks that differentiate 2-hydrazinopyridine from 2-chloropyridine (precursor) and 2-aminopyridine (analog).
High: Complexity and broadening indicate hydrazine vs. amine.[1]
N-N Stretch ()
~1100–1180 cm⁻¹ (Medium/Weak)
Absent
Absent
Critical: Unique marker for hydrazine linkage.
C-N Stretch ()
~1250–1300 cm⁻¹ (Aryl-N)
1260–1340 cm⁻¹ (Strong)
Absent
Moderate: Confirms nitrogen attachment to ring.
Ring Breathing
~1590, 1570, 1480 cm⁻¹
~1600, 1560, 1480 cm⁻¹
~1580, 1560, 1420 cm⁻¹
Low: Pyridine ring modes are conserved across all three.
C-Cl Stretch ()
Absent
Absent
~700–750 cm⁻¹ (Strong)
High: Disappearance confirms substitution.
Detailed Spectral Insights
The "N-H Forest" (3100–3450 cm⁻¹)
Aminopyridines: Exhibit a classic "doublet" pattern typical of primary amines (
).
Hydrazinopyridines: The presence of both a primary amine (
) and a secondary amine () creates a "forest" of peaks. You will typically observe a broadening of the region and the appearance of a third distinct shoulder or peak lower in frequency (~3100–3200 cm⁻¹) corresponding to the secondary N-H stretch. This complexity is a positive identification marker.
The N-N Diagnostic Band (1100–1180 cm⁻¹)
The single bond N-N stretching vibration is the most definitive IR feature for this class.
Observation: It appears as a weak-to-medium intensity band in the fingerprint region.
Differentiation: This band is absent in aminopyridines. While C-N stretches also appear in this region (1200–1350 cm⁻¹), the N-N stretch is typically lower in frequency.
Caution: In metal complexes or oxidized derivatives (azo compounds), this band shifts significantly or disappears.
Experimental Protocol: Self-Validating Workflow
Objective: Monitor the nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate.
Methodology: ATR-FTIR
Attenuated Total Reflectance (ATR) is superior to KBr pellets for this application due to the hygroscopic nature of hydrazine derivatives and the potential for KBr to undergo ion exchange with hydrochloride salts.
Step-by-Step Protocol:
Baseline Acquisition: Collect a background spectrum of the clean diamond/ZnSe crystal.
Precursor Scan: Analyze the starting material (2-chloropyridine). Note the strong C-Cl band < 800 cm⁻¹ and lack of N-H bands > 3000 cm⁻¹.
Reaction Monitoring:
Aliquot 50 µL of reaction mixture.
Critical Wash: Hydrazine hydrate is toxic and corrosive. Quench the aliquot in saturated NaHCO₃, extract with ethyl acetate, and dry a drop on the ATR crystal (allow solvent to evaporate).
Why? Direct measurement of the reaction mix is dominated by the broad O-H/N-H of excess hydrazine hydrate. Extraction isolates the organic product.
Product Validation:
Pass Criteria: Appearance of N-H multiplet (3100–3400 cm⁻¹) AND disappearance of C-Cl peak.
Purity Check: If a sharp peak at ~1680–1700 cm⁻¹ appears, suspect contamination or oxidation (formation of hydrazones with atmospheric aldehydes or ketones).
Safety & Handling (Expert Insight)
Toxicity: Hydrazinopyridines are potential genotoxins. All solid handling must occur in a fume hood.
Instability: These compounds oxidize to azo-pyridines or degrade upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen). Freshly prepare samples for IR analysis.
Visualization of Logic & Workflows
Reaction Monitoring Logic
This diagram illustrates the decision-making process during the synthesis, using IR peaks as "gates" for proceeding.
Caption: Workflow for monitoring the conversion of chloropyridine to hydrazinopyridine using IR checkpoints.
Spectral Assignment Decision Tree
Use this logic tree to classify an unknown pyridine derivative based on its IR spectrum.
Caption: Diagnostic logic tree for differentiating pyridine derivatives via IR spectral features.
References
Medhi, K. C., & Sharma, M. K. (1992). Infrared spectral studies of some substituted pyridines. Indian Journal of Physics, 66B, 59. Link
NIST Chemistry WebBook. (2018). 2-Hydrazinopyridine IR Spectrum. National Institute of Standards and Technology.[2] Link
Giguère, P. A., & Liu, I. D. (1952). The infrared spectrum of hydrazine. The Journal of Chemical Physics, 20(9), 1365-1370. Link
Mohan, S., & Murugan, R. (1992). Vibrational spectra and normal coordinate analysis of 2-aminopyridine. Indian Journal of Pure & Applied Physics, 30, 283. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for N-H/N-N assignments).
A Senior Application Scientist's Guide to Differentiating 2-Hydrazinyl Isomers Using ¹³C NMR Spectroscopy
In the intricate world of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms,...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit vastly different chemical, physical, and biological properties. Among the various classes of isomers, those involving restricted rotation around a carbon-nitrogen double bond, such as in 2-hydrazinyl derivatives and their corresponding hydrazones, present a significant analytical challenge. This guide provides a comprehensive, in-depth exploration of how ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for differentiating these isomers. We will delve into the underlying principles, provide a robust experimental protocol, and present comparative data to empower researchers in their structural analysis endeavors.
The Challenge of 2-Hydrazinyl Isomerism
Hydrazones, formed from the condensation of hydrazines with aldehydes or ketones, can exist as geometric isomers, commonly designated as E (entgegen) and Z (zusammen). This isomerism arises from the restricted rotation around the C=N double bond. The spatial arrangement of substituents around this bond profoundly influences the molecule's overall conformation, which in turn dictates its interaction with biological targets and its physicochemical properties. For instance, in the realm of medicinal chemistry, it has been observed that the Z-isomers of certain cephalosporin compounds exhibit superior antibacterial activity compared to their corresponding E-isomers[1]. Consequently, the ability to unambiguously identify and quantify these isomers is not merely an academic exercise but a critical step in drug discovery and development.
While various analytical techniques can be employed for isomer differentiation, ¹³C NMR spectroscopy offers a unique and often conclusive approach. Unlike ¹H NMR, where signal overlap can sometimes complicate interpretation, the larger chemical shift dispersion in ¹³C NMR often allows for the clear resolution of signals for each carbon atom in the different isomeric forms[2].
The Power of ¹³C NMR in Isomer Differentiation: A Mechanistic Perspective
The fundamental principle behind using ¹³C NMR to distinguish isomers lies in the sensitivity of the carbon nucleus's chemical shift to its local electronic environment[3][4]. The arrangement of substituents in E and Z isomers creates distinct electronic and steric environments for the carbon atoms, particularly those in proximity to the C=N bond.
Several key factors contribute to the differential chemical shifts observed between 2-hydrazinyl isomers:
Steric Compression (Gamma-Gauche Effect): In the generally less stable Z-isomer, steric hindrance between substituents on the C=N bond can lead to a shielding effect on the carbon atoms involved. This "gamma-gauche" effect typically results in an upfield shift (lower ppm value) for the affected carbon signals compared to the less sterically crowded E-isomer.
Anisotropic Effects: The π-electron cloud of the C=N double bond and any nearby aromatic rings can induce magnetic anisotropy. This effect can either shield or deshield adjacent carbon nuclei depending on their spatial orientation relative to the π-system, leading to distinct chemical shifts for the isomers.
Intramolecular Hydrogen Bonding: In certain 2-hydrazinyl derivatives, the formation of intramolecular hydrogen bonds is possible in one isomer but not the other. This can significantly alter the electron density around the involved carbon atoms, causing a noticeable change in their chemical shifts. DFT calculations have been used to demonstrate how intramolecular hydrogen bonds can affect the stability and, consequently, the spectral properties of isomers[5].
The interplay of these effects results in a unique ¹³C NMR fingerprint for each isomer, allowing for their unambiguous identification.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Data
The following protocol outlines a self-validating system for obtaining reliable ¹³C NMR spectra for the differentiation of 2-hydrazinyl isomers. The emphasis is on meticulous sample preparation and the selection of appropriate acquisition parameters.
Experimental Workflow
Caption: A streamlined workflow for the differentiation of 2-hydrazinyl isomers using ¹³C NMR spectroscopy.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-20 mg of the 2-hydrazinyl derivative sample.
Dissolve the sample in a minimal amount of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as less polar solvents may favor the detection of the Z isomer[6].
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil.
Instrument Setup and Data Acquisition:
Utilize a high-field NMR spectrometer (≥ 400 MHz for ¹H) to achieve optimal signal dispersion and sensitivity.
Select a standard proton-decoupled ¹³C NMR experiment. This simplifies the spectrum by collapsing carbon-proton couplings into single lines.
Key Acquisition Parameters:
Pulse Angle: A flip angle of 30-45° is recommended to allow for faster repetition rates without saturating the signals.
Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds to ensure quantitative or near-quantitative signal intensities, which is crucial if determining the isomeric ratio.
Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (typically 1024 or more) is required to obtain a good signal-to-noise ratio.
Spectral Width: Ensure the spectral width encompasses the entire expected range of carbon chemical shifts (typically 0-220 ppm).
Data Processing and Analysis:
Apply standard processing techniques: Fourier transformation, phase correction, and baseline correction.
Reference the spectrum using either the internal standard tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
Carefully identify and assign the carbon signals for each isomer present in the sample. Two-dimensional NMR experiments such as HSQC and HMBC can be invaluable for unambiguous assignments[2].
Comparative Data Analysis: Interpreting the ¹³C NMR Spectrum
The key to differentiating the isomers lies in the comparison of the chemical shifts of analogous carbons in each form. The following table provides a generalized summary of expected chemical shift differences based on typical observations for hydrazone isomers.
Carbon Atom Position
Expected Chemical Shift Range (ppm)
General Trend for Z vs. E Isomer
Rationale
C=N Carbon
140 - 160
Often slightly upfield in the Z-isomer
Increased steric shielding in the Z configuration.
Carbon α to C=N (on the former carbonyl side)
120 - 140
Can be significantly shielded (upfield shift) in the Z-isomer
Strong gamma-gauche effect from the substituent on the nitrogen. The chemical shift difference can be around 7 ppm[1].
Carbon α to C=N (on the hydrazine side)
110 - 150
Dependent on the specific substituents and potential for intramolecular interactions.
Anisotropic and electronic effects are highly structure-dependent.
Aromatic/Heterocyclic Carbons
100 - 150
Carbons ortho to the hydrazinyl group are often most affected.
Changes in the orientation of the hydrazinyl group relative to the ring system alter the electronic environment.
Note: The exact chemical shifts are highly dependent on the specific molecular structure and the solvent used.
Logical Framework for Isomer Assignment
Caption: A logical decision tree for assigning E and Z isomers based on ¹³C NMR chemical shift data.
Conclusion
¹³C NMR spectroscopy stands as an indispensable technique for the differentiation of 2-hydrazinyl isomers. The sensitivity of carbon chemical shifts to the steric and electronic nuances of geometric isomerism provides a clear and reliable method for structural assignment. By following a robust experimental protocol and understanding the underlying principles of chemical shift differentiation, researchers can confidently elucidate the isomeric composition of their samples. This capability is crucial for advancing research in fields where stereochemistry dictates function, particularly in the development of new therapeutic agents. For further confirmation, especially in ambiguous cases, complementary techniques such as 2D NMR and single-crystal X-ray diffraction are highly recommended[7][8].
References
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
Identification of E and Z isomers of some cephalosporins by NMR. (2010). Trade Science Inc.
New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. (2023). Molecules. [Link]
How NMR Helps Identify Isomers in Organic Chemistry?
A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-5-methoxypyridine
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hydraz...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hydrazinyl-5-methoxypyridine (CAS No. 160664-95-9), a heterocyclic compound utilized in various research and development applications. As a substituted pyridine and hydrazine derivative, this chemical possesses specific hazards that necessitate rigorous handling and disposal protocols. Adherence to these guidelines is crucial for minimizing risk and ensuring compliance with regulatory standards.
The causality behind these stringent protocols is rooted in the inherent toxicological profile of hydrazine and pyridine derivatives. Hydrazine compounds are recognized for their potential mutagenic and carcinogenic properties, while pyridines can exhibit significant toxicity.[1] Therefore, a self-validating system of waste management, from the point of generation to final disposal, is essential.
Hazard Identification and Risk Assessment
Understanding the specific hazards of 2-Hydrazinyl-5-methoxypyridine is the foundation of its safe management. Based on available data, the compound is classified with the following hazards:
These classifications mandate careful handling at all times to prevent accidental exposure through ingestion, skin contact, or inhalation.
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn when handling 2-Hydrazinyl-5-methoxypyridine in any form (pure substance, solutions, or contaminated materials).
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[4]
Body Protection: A fully-buttoned laboratory coat or a chemical-resistant suit is required to protect against skin contact.[3][4]
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Spill Management Protocol
In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material like sand, diatomaceous earth, or commercial sorbents to contain the material.[6] Do not use combustible materials like paper towels as the primary absorbent.
Collect the Waste: Carefully sweep or scoop up the absorbed material and spilled solid into a suitable, sealable, and properly labeled hazardous waste container.[7] Use non-sparking tools to avoid ignition sources.[5][8]
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be placed in the designated hazardous waste container for proper disposal.
Proper Disposal Procedures
Disposal of 2-Hydrazinyl-5-methoxypyridine must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.
Workflow for Chemical Waste Disposal
Caption: Waste Disposal Workflow for 2-Hydrazinyl-5-methoxypyridine.
Step-by-Step Disposal Protocol:
Waste Collection: Collect waste 2-Hydrazinyl-5-methoxypyridine, including any contaminated labware (e.g., pipette tips, weighing paper) and spill cleanup materials, in a dedicated, sealable, and chemically compatible hazardous waste container.[4]
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Hydrazinyl-5-methoxypyridine," and the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be well-ventilated, secure, and away from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides.[7]
Professional Disposal: The ultimate disposal method for pyridine and hydrazine derivatives is typically high-temperature incineration in a licensed hazardous waste facility.[9][10] This process ensures the complete destruction of the hazardous compounds. Arrange for collection by your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.
Empty Containers: "Empty" containers that held 2-Hydrazinyl-5-methoxypyridine must also be treated as hazardous waste, as they will retain chemical residue. They should be triple-rinsed (with the rinsate collected as hazardous waste) before recycling or reconditioning, or disposed of as unused product.[3][9]
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-Hydrazinyl-5-methoxypyridine, thereby protecting themselves, their colleagues, and the environment.
References
2 - SAFETY DATA SHEET. (Specific for 3-Fluoro-6-methoxypyridine). [Link]
2 - SAFETY DATA SHEET. (Specific for 2-Hydrazinopyridine). [Link]
Standard Operating Procedure for Pyridine - University of Washington. [Link]
PubChem Compound Summary for CID 74201, 2-Methoxypyridine. National Center for Biotechnology Information. [Link]
5 - SAFETY DATA SHEET. (Specific for 5-Amino-2-methoxypyridine). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a comprehensive guide on the safe handling of 2-Hydrazinyl-5-methoxypyridine (CAS No. 160664-95-9). In the fields of pharmaceutical research and drug development, our progress is intrinsically linked to our ability to manage chemical risks with foresight and precision. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. The protocols outlined here are designed as a self-validating system to ensure your work is not only innovative but fundamentally safe.
The chemical structure of 2-Hydrazinyl-5-methoxypyridine presents a dual-hazard profile, combining the characteristics of a pyridine derivative with those of a hydrazine compound. The pyridine ring is a common heterocyclic scaffold, but the hydrazinyl moiety (-NHNH2) demands our utmost respect. Hydrazine and its derivatives are recognized for their potential toxicity, including being corrosive, skin sensitizers, and in some cases, carcinogenic.[1][2][3] Therefore, our handling procedures must be uncompromising.
Hazard Profile and Risk Assessment
Understanding the "why" is the cornerstone of effective safety. The hazards associated with 2-Hydrazinyl-5-methoxypyridine dictate the specific personal protective equipment (PPE) required. The primary risks are exposure through skin contact, eye contact, and inhalation of dust or aerosols.[4]
Strict prohibition of eating, drinking, or smoking in the laboratory.[7] Proper glove removal technique is critical.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement for any procedure involving 2-Hydrazinyl-5-methoxypyridine. This is your primary defense against exposure.
Engineering Controls: The First Line of Defense
Always handle 2-Hydrazinyl-5-methoxypyridine within a properly functioning and certified laboratory chemical fume hood.[8][9] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing respiratory exposure.
Hand Protection: The Critical Barrier
Due to the risk of skin irritation and potential for dermal absorption, glove selection is paramount.
Primary Gloves: Nitrile or Neoprene gloves are suitable for handling this compound.[1][9][10] Always use a double-gloving technique. This provides a backup barrier in case of an unobserved micro-tear or splash on the outer glove.
Heavier Operations: For tasks involving larger quantities or risk of splash, consider Butyl rubber gloves, which offer excellent resistance to a wide range of hazardous chemicals, including pyridines.[8]
Causality: The goal is to prevent any skin contact. Double-gloving is a field-proven best practice that significantly reduces the risk of exposure during glove removal and from undetected glove failure. Always inspect gloves for any signs of degradation or puncture before use.[11]
Eye and Face Protection: A Dual-Layer System
Direct contact with the eyes can cause serious irritation.[4]
Primary Protection: Wear well-fitting chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][12]
Secondary Protection: A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as when transferring solutions or performing reactions.[7][13]
Causality: Standard safety glasses are inadequate as they do not provide a seal around the eyes to protect from splashes or airborne powder.[13] A face shield protects the entire face from direct splashes, serving as a critical secondary barrier.
Body Protection: Preventing Incidental Contact
Wear a fully-buttoned, long-sleeved laboratory coat. A flame-retardant coat is recommended given that related pyridine compounds can be flammable.[6]
Ensure you wear full-length pants and closed-toe shoes, preferably made of a non-absorbent material like leather.[1][14]
Causality: A lab coat prevents contamination of personal clothing and skin from minor spills and airborne dust.[10] Absorbent materials like canvas shoes or cloth hats are to be avoided as they can trap chemicals against the skin.[14]
Respiratory Protection: For Non-Routine Events
Under normal operating conditions within a fume hood, respiratory protection is not required.[15] However, it is essential for emergency situations:
Spill Response/Vessel Failure: If a significant amount of dust is generated outside of a fume hood, use a NIOSH-approved full-facepiece respirator with an organic vapor/particulate combination cartridge.[7]
Causality: Respirators are a last line of defense. Their improper use is dangerous. Any personnel required to wear a respirator must be part of a written respiratory protection program that includes training, fit-testing, and medical evaluation as described in OSHA 1910.134.[7]
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Workflow
Properly putting on and, more importantly, taking off PPE is a critical procedure to prevent cross-contamination. The sequence is designed to ensure that contaminated surfaces do not touch your skin.
Caption: PPE Donning and Doffing Workflow.
Safe Handling Protocol
Preparation: Before handling the chemical, ensure an emergency eyewash and safety shower are accessible and have been recently tested.[1][8]
Weighing and Transfer: Conduct all weighing and transfers of the solid compound inside a chemical fume hood or a glove box.[16] Use spark-proof tools if transferring larger quantities.[1]
Housekeeping: Keep the container tightly closed when not in use.[9][15] Clean any spills immediately using an inert absorbent material like sand or diatomaceous earth, and place the waste in a designated, sealed container for disposal.[17]
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][6]
Waste Disposal Plan
Chemical Waste: All waste containing 2-Hydrazinyl-5-methoxypyridine, including rinsates and reaction residues, must be collected in a clearly labeled, sealed, and compatible waste container.[5][8] Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[5]
Contaminated PPE: Dispose of all contaminated disposable PPE, such as gloves and wipes, in a designated hazardous waste container.[6] Do not discard them in the regular trash.
Disposal Procedure: All chemical waste must be disposed of through your institution's approved waste disposal program.[17]
By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a proactive safety culture that protects you, your colleagues, and the integrity of your research.